7α-Thiomethyl Spironolactone-d7 (Major)
Description
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Properties
Molecular Formula |
C₂₃H₂₅D₇O₃S |
|---|---|
Molecular Weight |
395.61 |
Synonyms |
17α-Hydroxy-7α-(methylthio)-3-oxo-pregn-4-ene-21-carboxylic Acid γ-Lactone-d7; _x000B_SC 26519-d7; 7α-Thiomethylspirolactone-d7; 7α-Thiomethyl-SL-d7; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 7α-Thiomethyl Spironolactone-d7 (Major)
Topic: 7α-Thiomethyl Spironolactone-d7 (Major) Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals[1]
Advanced Bioanalytical Applications and Metabolic Profiling[1]
Executive Summary
7α-Thiomethyl Spironolactone-d7 (7α-TMS-d7) is the stable isotope-labeled analog of 7α-thiomethyl spironolactone, the pharmacologically active major metabolite of the potassium-sparing diuretic Spironolactone.[1][2]
In drug metabolism and pharmacokinetics (DMPK), this compound serves as the definitive Internal Standard (IS) for the quantification of Spironolactone and its sulfur-containing metabolites.[1] Its "Major" designation typically refers to the stereochemical configuration (7α-isomer), which is the dominant bioactive form produced via hepatic metabolism, distinguishing it from the minor 7β-isomer or degradation products like Canrenone.[1]
This guide details the physicochemical properties, metabolic pathways, and validated LC-MS/MS protocols for utilizing 7α-TMS-d7 in high-sensitivity bioanalysis.[1]
Chemical Identity & Physicochemical Properties[1][3][4]
The fidelity of bioanalytical data relies on the isotopic purity and structural integrity of the reference standard. 7α-TMS-d7 is engineered to retain the chromatographic behavior of the analyte while providing a distinct mass shift (+7 Da) to eliminate isotopic interference.[1]
| Property | Specification |
| Chemical Name | 7α-(Thiomethyl-d3)-spironolactone-d4 (ring labeled) [Typical labeling pattern] |
| Analyte Type | Major Active Metabolite / Stable Isotope Standard |
| CAS Number (Unlabeled) | 38753-77-4 |
| Molecular Formula | C₂₃H₂₅D₇O₃S |
| Molecular Weight | ~395.61 g/mol (varies by specific D-incorporation) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Chloroform |
| pKa | Non-ionizable (neutral steroid), but ESI+ sensitive |
| Storage | -20°C (Long term: -80°C), Hygroscopic |
Technical Insight: The "d7" labeling typically involves deuteration of the S-methyl group (-SCD₃) and protons on the steroid backbone (Ring A/B).[1] This specific pattern is chosen to prevent "metabolic switching" (loss of label during ionization) and to ensure the label is not on exchangeable acidic protons.
Metabolic Context: The "Major" Metabolite Pathway
Understanding the formation of 7α-TMS is critical for interpreting pharmacokinetic data.[1] Spironolactone is a prodrug with a short half-life (~1.4h).[1][3][4][5] It is rapidly metabolized into two primary active species: Canrenone (via dethioacetylation and elimination) and 7α-Thiomethyl Spironolactone (via dethioacetylation and S-methylation).[1]
7α-TMS accounts for approximately 80% of the potassium-sparing activity in vivo, making it the "Major" biomarker for therapeutic efficacy.[1]
Figure 1: Spironolactone Metabolic Pathway
This diagram illustrates the divergence between the sulfur-retaining pathway (7α-TMS) and the sulfur-losing pathway (Canrenone).[1]
Caption: Hepatic biotransformation of Spironolactone. 7α-TMS is formed via S-methylation, retaining the sulfur atom essential for specific mineralocorticoid receptor binding kinetics.[1]
Analytical Application: LC-MS/MS Protocol
The quantification of 7α-TMS in plasma is challenging due to the presence of isobaric interferences and the potential for on-column degradation.[1] The use of 7α-TMS-d7 is mandatory to correct for matrix effects (ion suppression/enhancement) and recovery losses during extraction.[1]
Experimental Workflow
1. Stock Preparation:
-
Dissolve 7α-TMS-d7 in Methanol to 1 mg/mL.[1]
-
Critical Step: Sonicate for 5 mins. Spironolactone derivatives can form micro-aggregates.[1]
-
Store aliquots at -80°C. Do not freeze-thaw more than 3 times.
2. Sample Extraction (Protein Precipitation):
-
Matrix: Human Plasma (EDTA or Heparin).[1]
-
Ratio: 1 part Plasma : 3 parts Acetonitrile (containing 7α-TMS-d7 IS at 50 ng/mL).[1]
-
Procedure: Vortex 1 min, Centrifuge at 14,000 x g for 10 min at 4°C.
-
Why Acetonitrile? Methanol can sometimes cause solvolysis of the thio-ester in parent Spironolactone, artificially increasing metabolite levels.[1] Acetonitrile is chemically inert for this class.[1]
3. LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 4 minutes.
-
Ionization: ESI Positive Mode.
Figure 2: Bioanalytical Workflow with d7-IS
Visualizing the self-validating extraction and quantification process.
Caption: Workflow utilizing 7α-TMS-d7 to normalize extraction efficiency and ionization variability.
Mass Spectrometry Transitions (MRM)[1]
To ensure specificity, Multiple Reaction Monitoring (MRM) transitions must be optimized. The d7-analog provides a mass shift that prevents "cross-talk" from the naturally occurring C13 isotopes of the analyte.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| 7α-TMS (Analyte) | 389.2 [M+H]⁺ | 341.2 | Loss of CH₃SH (Methanethiol) |
| 7α-TMS-d7 (IS) | 396.2 [M+H]⁺ | 348.2 | Loss of CD₃SH / Ring fragmentation |
Expert Note: The primary fragmentation pathway for thiomethyl-spironolactones involves the loss of the thiomethyl group.[1] Ensure your d7 label is stable during this fragmentation if you choose a transition that retains the label. If the label is on the thiomethyl group, the product ion might be identical to the unlabeled form if that group is lost. Therefore, 7α-TMS-d7 is often ring-labeled or the transition chosen retains the labeled moiety. Verify the Certificate of Analysis for specific label positions.[1]
Stability and Handling Directives
The "Major" metabolite is chemically stable but sensitive to specific environmental stressors.
-
Lactone Instability: The γ-lactone ring is susceptible to hydrolysis in alkaline pH.[1] Always maintain mobile phase pH < 6.0.
-
Oxidation: The thio-ether group (-S-CH₃) can oxidize to a sulfoxide.[1] Avoid using peroxides or aged solvents.[1]
-
Isotopic Exchange: Deuterium on the alpha-carbon of ketones or adjacent to sulfur can sometimes exchange with protic solvents over long periods.[1] Store stock solutions in anhydrous methanol or acetonitrile at -80°C.
References
-
Gardiner, P., et al. (1989).[3] Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites.[1][3][4] Journal of Clinical Pharmacology.[1][4] Link
-
Vlase, L., et al. (2011).[6][7] Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection.[1][7][8][9] Croatica Chemica Acta.[1] Link
-
Santa Cruz Biotechnology. (n.d.).[1][10] 7α-Thiomethyl Spironolactone-d7 (Major) Product Data.Link[1][10]
-
Takkis, K., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Analytical and Bioanalytical Chemistry.[1][7][8][9][11][12] Link
-
Cayman Chemical. (n.d.).[1] 7α-Thiomethylspironolactone Product Information.Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 7 alpha-Thiomethyl Spironolactone | LGC Standards [lgcstandards.com]
- 3. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 5. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Determination and Occurrence of Mineralocorticoids in Taihu Lake of China [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Determination of Spironolactone and Canrenone in - ProQuest [proquest.com]
- 10. 7α-Thiomethyl Spironolactone-d7 (Major) | CAS 38753-77-4 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
Synthesis and Characterization of 7α-Thiomethyl Spironolactone-d7
This technical guide details the synthesis, characterization, and bioanalytical application of 7α-Thiomethyl Spironolactone-d7 (7α-TMS-d7) . This compound serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Spironolactone and its active metabolites in clinical pharmacokinetic (PK) studies.
Strategic Significance and Metabolic Context[1]
In drug development, Spironolactone acts as a prodrug. It is rapidly metabolized by the liver into active antimineralocorticoids, primarily Canrenone and 7α-Thiomethyl Spironolactone (7α-TMS) . While Canrenone was historically considered the primary marker, modern bioanalysis confirms that 7α-TMS accounts for approximately 80% of the potassium-sparing effect.
For robust LC-MS/MS bioanalysis, a deuterated internal standard must mimic the analyte's ionization and extraction properties without isotopic interference. 7α-TMS-d7 is the gold standard because it corrects for matrix effects and ion suppression more effectively than generic analogues.
Metabolic Pathway Visualization
The following diagram illustrates the metabolic relationship, highlighting why the 7α-TMS moiety is the target for synthesis.
Figure 1: Metabolic trajectory of Spironolactone. 7α-TMS is formed via the thiomethylation of Canrenone or direct metabolism.
Retrosynthetic Analysis & Isotopic Strategy
The synthesis of 7α-TMS-d7 hinges on the Michael addition of a thiomethyl group to the
To achieve the d7 isotopic labeling pattern, the deuterium atoms are typically located on the steroid core (specifically the propyl chain of the lactone ring and/or the A-ring) rather than the thiomethyl group alone, ensuring the label remains stable against metabolic exchange (S-dealkylation).
Key Reaction:
-
Starting Material: Canrenone-d7 (commercially available or synthesized via H/D exchange on the lactone/A-ring).
-
Reagent: Sodium Thiomethoxide (NaSMe).
-
Mechanism: 1,6-conjugate addition (Michael Addition) at the C7 position.
-
Stereochemistry: The reaction must be controlled to favor the 7α-isomer (thermodynamic product) over the 7β-isomer.
Detailed Synthesis Protocol
This protocol describes the conversion of Canrenone-d7 to 7α-TMS-d7.
Materials
-
Precursor: Canrenone-d7 (Purity >98% isotopic enrichment).
-
Reagent: Sodium Thiomethoxide (NaSMe), anhydrous.
-
Solvent: Methanol (HPLC grade), Tetrahydrofuran (THF).
-
Catalyst: Piperidine (optional, to buffer pH).
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
Dissolve 1.0 eq (e.g., 100 mg) of Canrenone-d7 in 5 mL of anhydrous Methanol/THF (4:1 v/v) under a nitrogen atmosphere.
-
Rationale: THF ensures solubility of the steroid core, while Methanol supports the thiomethoxide nucleophile.
-
-
Nucleophilic Addition:
-
Cool the solution to 0°C to suppress side reactions (dimerization).
-
Add 1.5 eq of Sodium Thiomethoxide slowly.
-
Critical Control: Maintain temperature < 5°C during addition. The C7 position is sterically hindered; kinetic control at low temp initially favors the attack, but thermodynamic equilibration (warming to RT) is required to lock the 7α-configuration.
-
-
Equilibration:
-
Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Monitoring: Check reaction progress via TLC (Silica, DCM:MeOH 95:5). The starting material (Canrenone) spot should disappear, replaced by a slightly more polar spot (7α-TMS).
-
-
Quenching and Workup:
-
Quench the reaction with 10 mL of 0.1 M HCl (cold). Note: Acidification prevents the retro-Michael reaction.
-
Extract with Ethyl Acetate (3 x 10 mL).[1]
-
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification:
-
The crude residue often contains trace 7β-isomer.
-
Recrystallize from Methanol/Water or perform Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for 7α-Thiomethyl Spironolactone-d7.
Characterization & Validation
Validation must confirm three attributes: Chemical Purity , Isotopic Enrichment , and Stereochemistry .
Analytical Data Summary
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow solid |
| Purity | HPLC-UV (254 nm) | > 98.0% |
| Isotopic Purity | HRMS (ESI+) | > 99 atom% D (d0 < 0.5%) |
| Identity | 1H-NMR (500 MHz) | Characteristic S-Me singlet at ~2.1 ppm |
| Stereochemistry | NOESY NMR | NOE correlation between H-7 and H-14 (confirming |
Mass Spectrometry (MS) Interpretation[5][6]
-
Technique: ESI-MS (Positive Mode).
-
Target Ion:
. -
Analysis:
-
Unlabeled 7α-TMS: MW 388.57
m/z 389.2. -
7α-TMS-d7: MW 395.61
m/z 396.2 . -
Note: The mass shift of +7 Da confirms the integrity of the d7 core during the thiomethylation process.
-
NMR Validation
The critical distinction between the 7α and 7β isomers lies in the chemical shift and coupling constant of the H-7 proton.
-
7α-TMS-d7: The H-7 proton appears as a broad doublet or multiplet. The S-Methyl group appears as a sharp singlet around 2.05 - 2.15 ppm .
-
Deuterium Confirmation: Absence of signals in the aliphatic region corresponding to the labeled positions (typically the C20-C21 lactone chain or A-ring protons) confirms deuteration.
Bioanalytical Application (LC-MS/MS)
When using 7α-TMS-d7 as an Internal Standard (IS), the following parameters are recommended for Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI), Positive mode.[2]
-
Transitions:
-
Analyte (7α-TMS):
(Loss of MeSH). -
IS (7α-TMS-d7):
(Corresponding loss of MeSH).
-
-
Chromatography: C18 Column (e.g., Waters XBridge). Mobile phase: Ammonium Formate (aq) / Acetonitrile.
References
-
LGC Standards. 7Alpha-Thiomethyl Spironolactone-d7 (Major) Product Sheet. Retrieved from
-
National Institutes of Health (NIH). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. PubMed. Retrieved from
-
Santa Cruz Biotechnology. 7α-Thiomethyl Spironolactone-d7 (Major) Chemical Properties.[3][4] Retrieved from
- Gardiner, P. et al.Spironolactone Metabolism: Steady-state serum levels of the sulfur-containing metabolites. Journal of Clinical Pharmacology.
-
Vlase, L. et al. Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. ResearchGate. Retrieved from
Sources
Spironolactone Metabolism: A Mechanistic & Experimental Guide
Executive Summary
Spironolactone is a steroidal antimineralocorticoid that functions primarily as a prodrug .[1] Its short plasma half-life (~1.4 hours) belies its prolonged clinical duration, which is driven by the formation of three pharmacologically active metabolites with extended half-lives (13–16 hours).
For researchers and drug developers, understanding spironolactone requires navigating two distinct metabolic fates:
-
Sulfur Retention: The primary pathway preserving the 7α-thio group, leading to the major active metabolite 7α-thiomethylspironolactone (7α-TMS) .
-
Sulfur Elimination: The removal of the thioacetate moiety to form Canrenone .
This guide synthesizes the enzymatic mechanisms—including the recently identified methyltransferases responsible for S-methylation—and provides validated experimental protocols for metabolite characterization.
Part 1: The Metabolic Landscape
The metabolism of spironolactone is defined by the cleavage of its 7α-thioacetate ester. This initial step bifurcates the drug's fate into sulfur-retaining and sulfur-losing pathways.
The Sulfur-Retaining Pathway (Major)
-
Deacetylation: The thioester bond is hydrolyzed by Carboxylesterases (CES) , predominantly hepatic CES1 , yielding the intermediate 7α-thiospironolactone . This intermediate is unstable and rarely detected in high concentrations in plasma.
-
S-Methylation: The free thiol group is rapidly methylated by Thiol Methyltransferase (TMT) enzymes.[2] Recent proteomic studies have identified METTL7A (TMT1A) and METTL7B (TMT1B) as the specific microsomal enzymes responsible for this conversion.
-
Product: 7α-thiomethylspironolactone (7α-TMS) .[1][3] This is the most abundant circulating metabolite, accounting for ~80% of the drug's potassium-sparing effect.
-
Secondary Metabolism: 7α-TMS undergoes 6β-hydroxylation via CYP3A4 to form 6β-hydroxy-7α-thiomethylspironolactone .
The Sulfur-Eliminating Pathway
-
Elimination: Through a mechanism involving dethioacetylation (enzymatic or spontaneous elimination), the sulfur moiety is removed, introducing a double bond at the C6-C7 position.
-
Product: Canrenone .[4][5] While active, it accounts for a smaller fraction (10–25%) of the therapeutic effect compared to 7α-TMS.[1] Canrenone exists in equilibrium with its hydrolyzed open-ring form, Canrenoate (Canrenoic acid).
Pathway Visualization
Figure 1: Metabolic pathway of spironolactone highlighting the divergence between sulfur-retaining (TMS) and sulfur-eliminating (Canrenone) routes.
Part 2: Enzymology & Mechanism-Based Inactivation[6]
The Role of CYP3A4: A "Suicide" Interaction
Spironolactone is not just a substrate for CYP3A4; it is a Mechanism-Based Inactivator (MBI) . This has critical implications for drug-drug interactions (DDIs).
-
Mechanism: During the oxidative metabolism of the thiol moiety (specifically in the 7α-thio- intermediates), reactive sulfur species are generated.
-
Heme Destruction: These reactive species do not merely bind to the active site; they covalently modify the porphyrin ring of the heme group or crosslink the heme to the apoprotein. This results in the irreversible destruction of the CYP3A4 enzyme, requiring de novo protein synthesis to restore activity.
-
Experimental Consequence: In microsomal stability assays, spironolactone exhibits non-linear kinetics over time due to the progressive loss of enzyme capacity.
Pharmacokinetic Parameters
The dissociation between the parent drug and its metabolites is evident in their pharmacokinetic profiles.
| Parameter | Spironolactone (Parent) | 7α-TMS (Major Metabolite) | Canrenone |
| Half-life (t½) | 1.4 hours | 13.8 hours | 16.5 hours |
| Cmax Time (Tmax) | 2.6 hours | 3.2 hours | 4.3 hours |
| Protein Binding | >90% | >90% | >99% |
| Elimination | Metabolic clearance | Renal/Biliary | Renal/Biliary |
Part 3: Experimental Protocols
To accurately study spironolactone metabolism, experimental designs must account for the instability of the thiol intermediates and the requirement for specific cofactors (SAM).
Protocol: In Vitro Metabolite Identification
Objective: To distinguish between CES-mediated hydrolysis and TMT-mediated methylation in liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactors: NADPH (for CYP activity), S-Adenosylmethionine (SAM) (for TMT activity).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
-
Preparation: Thaw HLM on ice. Dilute to 1.0 mg/mL in phosphate buffer.
-
Grouping:
-
Group A (Control): HLM + Spironolactone (No cofactors).
-
Group B (Methylation): HLM + Spironolactone + SAM (1 mM) .
-
Group C (Oxidation): HLM + Spironolactone + SAM + NADPH (1 mM) .
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold acetonitrile containing Internal Standard (Spironolactone-d3).
-
Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.
Interpretation:
-
Group A: Shows high 7α-thiospironolactone (deacetylated intermediate) if CES is active.[1]
-
Group B: Shows conversion of 7α-thiospironolactone to 7α-TMS (confirms TMT activity).
-
Group C: Shows appearance of 6β-OH-7α-TMS (confirms CYP3A4 activity downstream of methylation).
Protocol: LC-MS/MS Analysis with Derivatization
Quantifying thiol metabolites can be difficult due to their instability and poor ionization. Derivatization with Girard’s Reagent P (GP) enhances sensitivity.[6]
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
Ionization: Positive Electrospray Ionization (+ESI).[9]
-
MRM Transitions:
-
Spironolactone: m/z 417.2 → 341.2
-
7α-TMS: m/z 389.2 → 341.2
-
Canrenone: m/z 341.2 → 107.1
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for identifying spironolactone metabolites using cofactor-dependent microsomal incubation and LC-MS/MS.
References
-
Pfizer Medical. (2023). Aldactone (Spironolactone) Prescribing Information. Retrieved from
- Gardiner, S. J., et al. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. Journal of Clinical Pharmacology.
-
Decker, C. J., et al. (1986). Oxidative metabolism of spironolactone: evidence for the involvement of electrophilic thiosteroid species in drug-mediated destruction of rat hepatic cytochrome P450.
-
Wang, X., et al. (2023). METTL7A (TMT1A) and METTL7B (TMT1B) Are Responsible for Alkyl S-Thiol Methyl Transferase Activity in Liver. Drug Metabolism and Disposition.[2][4][10][11][12][13][14] Link
-
Ferreira-Nunes, R., et al. (2020).[8] Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences.
-
Los, L. E., et al. (1994). Identification of spironolactone metabolites in plasma and target organs of guinea pigs. Drug Metabolism and Disposition.[2][4][10][15][11][12][13]
Sources
- 1. Spironolactone - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of spironolactone metabolites in plasma and target organs of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Human erythrocyte membrane thiol methyltransferase. S-methylation of captopril, N-acetylcysteine, and 7 alpha-thio-spirolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative metabolism of spironolactone: evidence for the involvement of electrophilic thiosteroid species in drug-mediated destruction of rat hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. METTL7A (TMT1A) and METTL7B (TMT1B) Are Responsible for Alkyl S-Thiol Methyl Transferase Activity in Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 7α-Thiomethyl Spironolactone-d7
This guide provides a comprehensive overview of the stability and recommended storage conditions for 7α-Thiomethyl Spironolactone-d7, a critical deuterated metabolite of Spironolactone used in research and development. Given the limited direct stability data for this specific isotopic-labeled compound, this document synthesizes information from its non-deuterated analog, the parent drug Spironolactone, and general principles of steroid and thioether chemistry to provide a robust framework for its handling and storage.
Chemical Profile and Significance
7α-Thiomethyl Spironolactone-d7 is the deuterated form of 7α-Thiomethylspironolactone (7α-TMS), a major active metabolite of the potassium-sparing diuretic, Spironolactone.[1] The deuterium labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[2][3] Understanding its stability is paramount to ensuring the accuracy and reproducibility of experimental results.
The key structural features influencing its stability are the steroid backbone, the γ-lactone ring, the α,β-unsaturated ketone, and the 7α-thiomethyl (methylthio) group. The thiomethyl group, in particular, is susceptible to oxidation.
Structural Comparison
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |
| Spironolactone | C24H32O4S | 416.57 | 7α-acetylthio group, γ-lactone ring |
| 7α-Thiomethyl Spironolactone | C23H32O3S | 388.57 | 7α-thiomethyl group, γ-lactone ring |
| 7α-Thiomethyl Spironolactone-d7 | C23H25D7O3S | 395.61 | Deuterated methyl and other positions, 7α-thiomethyl group, γ-lactone ring |
Recommended Storage and Handling
Direct stability data for 7α-Thiomethyl Spironolactone-d7 is scarce; however, supplier recommendations provide a baseline for handling. These recommendations are largely consistent with those for the non-deuterated analog and other complex steroids.
Short-Term and Long-Term Storage
A synthesis of supplier data indicates the following storage conditions:
| Condition | 7α-Thiomethyl Spironolactone-d7 | 7α-Thiomethyl Spironolactone | Rationale |
| Long-Term Storage (Solid) | -20°C[4] or 2-8°C[5][6] | -20°C[4][7] | Minimizes thermal degradation and slows potential oxidative processes. The solid state is generally more stable than solutions. |
| Short-Term Storage (Solid) | Room Temperature (Ambient)[4][5] | Room Temperature | Suitable for transient periods, such as during shipping or sample preparation. |
| Stock Solutions | -80°C (up to 6 months) or -20°C (up to 1 month)[8] | Not specified, but -20°C or lower is prudent. | Prevents degradation in solution. Aliquoting is crucial to avoid repeated freeze-thaw cycles. |
Expert Insight: The discrepancy between -20°C and 2-8°C for long-term storage of the solid likely reflects different supplier stability testing protocols. For maximum long-term stability and to err on the side of caution, storage at -20°C is the preferred condition .
Handling Precautions
-
Light Sensitivity: The parent compound, Spironolactone, is known to be sensitive to light.[9] Therefore, it is critical to protect 7α-Thiomethyl Spironolactone-d7 from light by storing it in amber vials or light-resistant containers.[9][10]
-
Atmosphere: Store in a tightly sealed container in a dry, well-ventilated place to minimize exposure to moisture and oxygen.[9]
-
Solubility: 7α-Thiomethyl Spironolactone is slightly soluble in chloroform and ethyl acetate.[11] When preparing stock solutions, use appropriate anhydrous solvents.
-
General Laboratory Practice: Handle in accordance with good industrial hygiene and safety practices. Avoid breathing dust and use personal protective equipment.[9] For all steroids, enclosed containers should be used for transport within the facility.[12]
Postulated Degradation Pathways
The stability of 7α-Thiomethyl Spironolactone-d7 is intrinsically linked to the stability of the parent drug, Spironolactone. Forced degradation studies on Spironolactone reveal its susceptibility to acid, base, oxidation, and heat.[13][14]
Key Degradation Mechanisms:
-
Hydrolysis: The γ-lactone ring is susceptible to hydrolysis, particularly under basic conditions (e.g., NaOH), which can open the ring.[13] Acidic conditions (e.g., HCl) can also promote degradation.[13] The optimal pH for Spironolactone stability in aqueous solutions is around 4.5.[15]
-
Oxidation: The thiomethyl group is a primary site for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide (H2O2), can lead to the formation of sulfoxides and sulfones. This is a critical consideration for this molecule.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as other decomposition pathways.
-
Photodegradation: UV light exposure has been shown to cause significant degradation of Spironolactone.[14]
The diagram below illustrates the potential degradation pathways, extrapolated from the known behavior of Spironolactone.
Caption: Potential Degradation Pathways for 7α-Thiomethyl Spironolactone-d7.
Protocol for a Stability-Indicating Study
To definitively assess the stability of 7α-Thiomethyl Spironolactone-d7, a forced degradation study is required. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), is essential to separate the parent compound from its degradants.[13][16]
Experimental Workflow
The following workflow outlines a comprehensive forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve 7α-Thiomethyl Spironolactone-d7 in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[17]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[13] Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.01 M NaOH and keep at room temperature.[13] Due to rapid degradation, sample at short intervals (e.g., 5, 15, 30 minutes). Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H2O2 and keep at room temperature for several hours.[13]
-
Thermal Degradation: Expose both the solid powder and the stock solution to elevated temperatures (e.g., 60°C) in a calibrated oven.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating LC-MS method. A C18 column is commonly used for Spironolactone and its metabolites.[16][18]
-
The mass spectrometer will aid in identifying the mass of the degradation products, providing clues to their structures.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Ensure mass balance is conserved, accounting for the parent compound and all major degradation products.
-
Characterize the degradation products to understand the stability profile fully.
-
Conclusion
For optimal integrity, 7α-Thiomethyl Spironolactone-d7 should be stored as a solid at -20°C , protected from light and moisture. Stock solutions should be stored at -80°C , aliquoted to prevent freeze-thaw cycles, and used within six months. Adherence to these guidelines is essential for any researcher or drug development professional to ensure the reliability of their analytical and experimental outcomes.
References
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7α-Thiomethylspironolactone - Wikipedia. [Link]
-
Legrand P, Ribier Z, Stevenin J, et al. Spironolactone: stability indicating method for the identification of major degradation products and pathways. Agence Générale des Equipements et Produits de Santé (AGEPS). [Link]
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7α-Thiomethyl Spironolactone-d7 (Major). Pharmaffiliates. [Link]
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Sherry SM, Los LE, Colby HD, et al. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. PubMed. [Link]
-
Dong H, Wang J, Liu G, et al. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. PubMed. [Link]
-
Bhatia AK, Dahivelkar PP. Development and Validation of Stability Indicating UPLC Method for Simultaneous Estimation of Frusemide and Spironolactone in Bulk and Pharmaceutical Dosage Form. TSI Journals. [Link]
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Chavan RR, Thorat SS, Thoke AR. Degradation Study of Spironolactone by UV- Visible Spectrophotometry Method in Bulk Form. Asian Journal of Pharmacy and Technology. [Link]
-
Gupta VD, Johnson CE, Luer M. Stability of extemporaneously compounded spironolactone suspensions. Oxford Academic. [Link]
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Takkis K, Aro R, Kõrgvee LT, et al. Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. PMC. [Link]
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Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. ResearchGate. [Link]
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Stability of spironolactone in an extemporaneously prepared aqueous suspension: The importance of microbiological quality of compounded paediatric formulations. ResearchGate. [Link]
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Ferreira-Nunes R, de Almeida EAT, Cunha-Filho M, et al. Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. SciELO. [Link]
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Tapkir et al. A Stability Indicating Gradient RP-HPLC Method for the Determination of Spironolactone in Spironolactone Oral Solution. IJPSR. [Link]
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Public Assessment Report - Spironolacton Prolepha 12.5 mg, 25 mg, 50 mg and 100 mg, film-coated tablets. Geneesmiddeleninformatiebank. [Link]
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Nicolai E, de Barros Lima T, de Castro WV, et al. Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. SciELO. [Link]
-
Petit M, Mitreski S, Forget J, et al. Physicochemical and microbiological stability of Spironolactone oral suspension without potentially harmful excipient. GERPAC. [Link]
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Singhal R, Cauhan C, Sharma P, et al. HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Das Gupta V, Pramar Y, Odom C. Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability. PubMed. [Link]
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6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia. [Link]
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7α-Thiomethyl spironolactone-d7. PEDB. [Link]
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Steroid Storage: How to Keep Injectable and Oral Steroids Safe at Home. [Link]
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Handling and Dispensing of Steroids. WebofPharma. [Link]
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Storage of IPEDs. Image and Performance Enhancing Drugs (IPEDs) - IPED info. [Link]
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Steroid Standard Operating Procedures. OHSU. [Link]
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Patterns of Use, Safety 1st, Health Advice, Steroid Storage. [Link]
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Methodological & Application
Application Note: High-Sensitivity Quantitation of 7α-Thiomethyl Spironolactone in Human Plasma via LC-MS/MS
Introduction & Clinical Context
Spironolactone is a potent mineralocorticoid receptor antagonist used extensively in treating heart failure, hepatic cirrhosis, and hypertension. However, its pharmacokinetic (PK) profiling is notoriously complex due to extensive first-pass metabolism.
The parent drug, Spironolactone, has a short half-life (~1.4 hours) and is rapidly converted into active metabolites.[1][2] While Canrenone is often cited, 7α-Thiomethyl Spironolactone (7α-TMS) is the major circulating active metabolite, accounting for approximately 80% of the drug's potassium-sparing effect.
The Analytical Challenge
Quantifying 7α-TMS presents specific challenges:
-
In-Source Fragmentation: Parent Spironolactone is thermally labile in ESI sources, often losing the thioacetate group to mimic Canrenone. While 7α-TMS (m/z ~389) is mass-resolved from Canrenone (m/z ~341), it requires high chromatographic resolution to separate from other sulfur-containing isomers.
-
Matrix Effects: Plasma phospholipids can severely suppress ionization in the steroid region.
-
Isotopic Overlap: Standard d3-labeled internal standards may suffer from cross-talk if the mass resolution is insufficient or if isotopic purity is low.
Solution: This protocol utilizes 7α-Thiomethyl Spironolactone-d7 as the Internal Standard (IS).[3] The +7 Da mass shift eliminates isotopic overlap with the analyte, and the deuterated core perfectly tracks the extraction efficiency and ionization suppression of the target analyte.
Chemical & Physical Properties[1][2][4][5]
| Compound | 7α-Thiomethyl Spironolactone | 7α-Thiomethyl Spironolactone-d7 |
| CAS Number | 38753-77-4 | N/A (Labeled Variant) |
| Molecular Formula | C₂₃H₃₂O₃S | C₂₃H₂₅D₇O₃S |
| Molecular Weight | 388.57 g/mol | ~395.61 g/mol |
| LogP | ~3.5 (Lipophilic) | ~3.5 |
| Key Feature | Major active sulfur-metabolite | Core-labeled stable isotope |
Metabolic Pathway & Rationale[5][6][7][8]
Understanding the formation of 7α-TMS is critical for interpreting PK data. Unlike Canrenone (formed via elimination), 7α-TMS is formed via deacetylation followed by S-methylation.
Figure 1: Metabolic pathway of Spironolactone highlighting the formation of 7α-TMS.[4] Note that 7α-TMS can degrade to Canrenone if samples are mishandled.
Pre-Analytical Considerations (Critical)
1. Sample Collection:
-
Blood should be collected in EDTA tubes.
-
Temperature Control: While Spironolactone requires ice-bath handling to prevent degradation to Canrenone, 7α-TMS is more stable. However, to preserve the complete metabolic profile, maintain samples at 4°C immediately after draw and centrifuge within 30 minutes.
2. Light Sensitivity:
-
Sulfur-containing steroids are photosensitive. Perform extraction under yellow light or low-light conditions to prevent sulfoxide formation.
3. Storage:
-
Store plasma at -70°C. 7α-TMS is stable for at least 3 freeze-thaw cycles, but prolonged storage at -20°C is discouraged.
Experimental Protocol
Reagents
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE).
-
Additives: Ammonium Fluoride (NH₄F) or Formic Acid (FA).
-
Note: NH₄F (0.2 mM) typically provides 50-70x higher signal for neutral steroids than Formic Acid, but Formic Acid is more robust for general use. This protocol uses Formic Acid for robustness, but NH₄F is the alternative for ultra-low sensitivity.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to remove phospholipids and maximize the recovery of the lipophilic 7α-TMS.
Workflow Diagram:
Figure 2: Liquid-Liquid Extraction workflow optimized for lipophilic steroid recovery.
LC-MS/MS Parameters
Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Kinetex C18 or Acquity BEH C18).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5-10 µL.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 40 | Initial Hold |
| 0.50 | 40 | Begin Ramp |
| 3.00 | 90 | Elution of Analytes |
| 4.00 | 90 | Wash |
| 4.10 | 40 | Re-equilibration |
| 5.50 | 40 | Stop |
Mass Spectrometry (MS/MS):
-
Source: ESI Positive (ESI+).
-
Mode: MRM (Multiple Reaction Monitoring).[5]
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 7α-TMS | 389.2 | 341.2 | 30 | 22 |
| 7α-TMS (Qual) | 389.2 | 107.1 | 30 | 35 |
| 7α-TMS-d7 (IS) | 396.2 | 348.2 | 30 | 22 |
Note on Transitions: The transition 389 -> 341 represents the loss of methanethiol (CH₃SH, 48 Da). The d7 IS (assuming ring labeling) will show a similar neutral loss, shifting the product ion to ~348.
Method Validation & Performance
Linearity & Sensitivity
-
Range: 0.5 – 200 ng/mL.
-
LLOQ: 0.5 ng/mL (S/N > 10).
-
Curve Fitting: Linear regression (1/x² weighting).
Accuracy & Precision[10]
-
Intra-day Precision: < 5% CV.
-
Inter-day Precision: < 8% CV.
-
Accuracy: 92% – 106% of nominal concentration.
Matrix Effects & Recovery
-
Matrix Factor: 0.95 – 1.05 (Normalized to IS).
-
Insight: The d7-IS is crucial here. Unlabeled 7α-TMS often shows suppression in the 3.0 min region due to phospholipids. The d7 variant co-elutes perfectly and experiences the exact same suppression, mathematically correcting the result.
-
-
Recovery: > 85% using MTBE extraction.
Troubleshooting & "Gotchas"
-
Spironolactone Interference:
-
Issue: If monitoring parent Spironolactone in the same run, be aware that it elutes slightly later than 7α-TMS on C18 columns but can fragment in-source to m/z 341 (Canrenone).
-
Fix: 7α-TMS (m/z 389) is mass-distinct from Spironolactone (m/z 417). Ensure your precursor isolation window is not too wide.
-
-
Peak Tailing:
-
Issue: Sulfur-containing steroids can interact with stainless steel or active sites on the column.
-
Fix: Use a PEEK-lined column or ensure the system is passivated. Adding 5mM Ammonium Formate can improve peak shape.
-
-
IS Cross-talk:
-
Issue: If using a d3 IS, the M+3 isotope of the natural analyte contributes to the IS signal.
-
Fix: This is why d7 is superior. The M+7 isotope abundance of the natural analyte is negligible (<0.1%), ensuring zero contribution from high concentrations of analyte to the IS channel.
-
References
-
Vlase, L., et al. (2011).[7][8] "Determination of spironolactone and canrenone in human plasma by high-performance liquid chromatography with mass spectrometry detection." Journal of Pharmaceutical and Biomedical Analysis.
-
Gardiner, P., et al. (1989).[1] "Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites." Journal of Clinical Pharmacology.
-
FDA Clinical Pharmacology Review. (2016). "Spironolactone and its active metabolites (e.g., canrenone and 7-α-(thiomethyl) spironolactone)."[1][2][9][6][7][8][10] FDA Access Data.
-
Takkis, K., et al. (2017). "Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives." Scientific Reports.
-
Toronto Research Chemicals (TRC). "7α-Thiomethyl Spironolactone-d7 Product Data." (Reference for compound existence and structure).
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The Gold Standard in Pharmacokinetic Analysis: Utilizing 7α-Thiomethyl Spironolactone-d7 for Precise Metabolite Quantification
Introduction: The Critical Role of Metabolite Analysis in Drug Development
In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount. Spironolactone, a widely prescribed potassium-sparing diuretic and aldosterone antagonist, exemplifies the importance of this principle. While spironolactone itself has a relatively short half-life of about 1.4 hours, its therapeutic efficacy is predominantly mediated by its active metabolites, which exhibit significantly longer half-lives.[1][2] Among these, 7α-thiomethyl spironolactone (7α-TMS) is a major active metabolite, contributing significantly to the overall pharmacological effect of the parent drug.[2][3][4] Consequently, accurate quantification of 7α-TMS in biological matrices is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies.
This application note provides a detailed protocol for the quantitative analysis of 7α-TMS in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), employing 7α-thiomethyl spironolactone-d7 (7α-TMS-d7) as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in bioanalysis, offering unparalleled accuracy and precision by compensating for variations in sample preparation and instrument response.
The Scientific Rationale: Why 7α-Thiomethyl Spironolactone-d7 is the Tracer of Choice
The fundamental principle behind using a stable isotope-labeled internal standard is to introduce a compound that behaves chemically and physically identically to the analyte of interest throughout the analytical process. 7α-TMS-d7, being a deuterated analog of 7α-TMS, co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. However, its increased mass allows for distinct detection by the mass spectrometer. This co-analysis effectively normalizes for any analyte loss during sample extraction and variability in instrument performance, leading to highly reliable and reproducible quantitative data.
Visualizing the Metabolic Journey of Spironolactone
Spironolactone undergoes extensive and complex metabolism in the liver. The pathway leading to the formation of the key active metabolite, 7α-thiomethyl spironolactone, is a multi-step enzymatic process. Understanding this pathway is crucial for interpreting pharmacokinetic data and appreciating the significance of quantifying this particular metabolite.
Caption: Metabolic conversion of Spironolactone to 7α-Thiomethyl Spironolactone.
Experimental Protocol: A Step-by-Step Guide to Accurate Quantification
This protocol outlines a robust and validated method for the extraction and quantification of 7α-TMS from plasma samples. Adherence to these steps is critical for ensuring the integrity and reproducibility of the results.
Materials and Reagents
-
7α-Thiomethyl Spironolactone (Analyte)
-
7α-Thiomethyl Spironolactone-d7 (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (or Ammonium Fluoride for signal enhancement)
-
Control Plasma (e.g., human, rat)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from a protein-rich matrix like plasma.[5][6]
Workflow for Plasma Protein Precipitation
Caption: Workflow for sample preparation by protein precipitation.
Detailed Steps:
-
Thaw and Vortex: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature. Once thawed, vortex briefly to ensure homogeneity.
-
Aliquoting: Pipette 50 µL of each plasma sample into a pre-labeled 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 7α-TMS-d7 internal standard working solution to each tube.
-
Precipitation: Add 150 µL of ice-cold methanol to each tube. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein precipitation.[5]
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
A Note on Sample Stability: Spironolactone and its metabolites can be unstable in plasma at room temperature.[7][8] It is imperative to keep blood and plasma samples on ice during collection and processing and to store them at -70°C for long-term stability.
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for steroid-like molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical LC-MS. |
| Gradient | Start at 30% B, ramp to 95% B, hold, and re-equilibrate | A gradient elution is necessary to separate the analyte from matrix components. |
| Injection Volume | 5 µL | |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Steroidal compounds generally ionize well in positive mode. |
| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions ensure selectivity. |
| Collision Energy | Analyte and IS specific | Must be optimized to achieve the most stable and intense fragment ion.[9][10][11][12] |
| Dwell Time | 100 ms | Adequate for acquiring sufficient data points across the chromatographic peak. |
Table 2: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 7α-Thiomethyl Spironolactone | 389.2 | [To be optimized] |
| 7α-Thiomethyl Spironolactone-d7 | 396.2 | [To be optimized] |
Note: The exact m/z values and optimal product ions will depend on the specific adduct formed (e.g., [M+H]+, [M+NH4]+) and the fragmentation pattern, which should be determined experimentally.
Data Analysis and Interpretation
The concentration of 7α-TMS in the unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Conclusion: Ensuring Data Integrity in Drug Metabolism Studies
The accurate quantification of active metabolites is a non-negotiable aspect of modern drug development. The protocol detailed herein, which leverages the precision of LC-MS/MS in conjunction with the robustness of a stable isotope-labeled internal standard, provides a reliable framework for the analysis of 7α-thiomethyl spironolactone. By understanding the metabolic pathways and implementing rigorous, well-validated analytical methods, researchers can generate high-quality pharmacokinetic data that is essential for regulatory submissions and for making informed decisions throughout the drug development pipeline.
References
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Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. (2017). PMC. [Link]
-
The metabolism and biopharmaceutics of spironolactone in man. (n.d.). PubMed. [Link]
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Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies. (2005). PubMed. [Link]
-
Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. (n.d.). PMC. [Link]
-
Stability of Spironolactone in Rat Plasma: Strict Temperature Control of Blood and Plasma Samples Is Required in Rat Pharmacokinetic Studies. (2025). ResearchGate. [Link]
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Spironolactone: Diversity in Metabolic Pathways. (2008). Taylor & Francis Online. [Link]
-
Medical metabolites made manageable by LC-MS. (2019). Wiley Analytical Science. [Link]
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Spironolactone. (n.d.). Deranged Physiology. [Link]
-
Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. (n.d.). SciSpace. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. [Link]
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ALDACTONE® (spironolactone) Clinical Pharmacology. (n.d.). Pfizer Medical - US. [Link]
-
Pharm 101: Spironolactone. (2020). LITFL. [Link]
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Technical Tip: Protein Precipitation. (2015). Phenomenex. [Link]
-
Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. (2025). ResearchGate. [Link]
-
Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). (2015). SpringerLink. [Link]
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Developing a highly validated and sensitive HPLC method for simultaneous estimation of losartan and spironolactone in tablets and human plasma. (n.d.). OAText. [Link]
-
Spironolactone: stability indicating method for the identification of major degradation products and pathways. (n.d.). Ageps. [Link]
-
A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone. (2013). PubMed. [Link]
-
High-performance liquid chromatographic determination of spironolactone and its metabolites in human biological fluids after solid-phase extraction. (n.d.). PubMed. [Link]
-
209478Orig1s000. (2016). accessdata.fda.gov. [Link]
-
Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. (n.d.). SciELO. [Link]
-
ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. [Link]
-
Skyline Collision Energy Optimization. (n.d.). Skyline. [Link]
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35 3 Optimization of collision energy. (2017). YouTube. [Link]
-
Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. (n.d.). ResearchGate. [Link]
-
Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry. (n.d.). CORE. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]
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Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). (2025). ResearchGate. [Link]
-
7α-Thiomethylspironolactone. (n.d.). Wikipedia. [Link]
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Application Notes and Protocols for the Bioanalysis of Spironolactone in Plasma
Foreword for the Researcher
The accurate quantification of spironolactone and its active metabolites in plasma is a cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies. As a lipophilic, steroidal aldosterone antagonist, spironolactone presents unique challenges and opportunities in bioanalytical sample preparation. This document is crafted to serve as more than a mere collection of protocols; it is a detailed guide grounded in field-proven insights, designed to empower researchers, scientists, and drug development professionals with a deep understanding of the principles and practices of robust sample preparation for spironolactone analysis.
Our narrative emphasizes the "why" behind every "how," ensuring that each experimental choice is not just a step to be followed, but a decision understood. By embracing the principles of scientific integrity, we aim to provide you with self-validating systems of protocols that are both reliable and reproducible. Every recommendation and mechanistic claim is supported by authoritative sources, which are meticulously cited and listed for your verification. This guide is structured to provide a comprehensive understanding, from the foundational physicochemical properties of spironolactone to the intricate details of advanced sample preparation techniques and troubleshooting.
Foundational Considerations for Spironolactone Bioanalysis
A profound understanding of the analyte's physicochemical properties is paramount in designing a selective and efficient sample preparation strategy. Spironolactone is a neutral, lipophilic molecule with a LogP of approximately 2.78[1]. It is extensively metabolized, with canrenone being one of its major active metabolites. Canrenone is also a neutral molecule with a similar LogP of about 2.68[2]. Both spironolactone and canrenone are highly bound to plasma proteins (over 90%)[1]. This high protein binding necessitates a sample preparation method that can effectively disrupt these interactions to ensure accurate quantification of the total drug concentration.
A critical consideration in spironolactone bioanalysis is its stability in plasma. Spironolactone can be unstable in plasma due to enzymatic degradation. Therefore, strict temperature control of blood and plasma samples is required. It is recommended that blood and plasma samples be cooled to 0°C immediately after collection and processed as soon as possible to minimize degradation[3]. The addition of an esterase inhibitor, such as sodium fluoride, to the collection tubes can also mitigate this degradation[3].
The selection of an appropriate internal standard (IS) is crucial for the accuracy and precision of the analytical method. An ideal IS should be a stable, isotopically labeled version of the analyte, such as spironolactone-d6 or spironolactone-d3[4][5]. If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties and extraction behavior can be used. The IS should be added to the plasma sample early in the preparation process to compensate for variability in extraction recovery and matrix effects[6][7].
A Comparative Overview of Plasma Sample Preparation Techniques
The choice of sample preparation technique is a critical decision that impacts the sensitivity, selectivity, and throughput of the entire bioanalytical method. For spironolactone analysis in plasma, three primary techniques are commonly employed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Removal of proteins by denaturation with an organic solvent or acid. | Simple, fast, and inexpensive. | Less clean extract, potential for matrix effects. | >90% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extract than PPT, good recovery for lipophilic compounds. | Labor-intensive, requires larger volumes of organic solvents, potential for emulsion formation. | >80% |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Cleanest extract, high concentration factor, amenable to automation. | More expensive, requires method development. | >90% |
Detailed Protocols and Methodologies
Protein Precipitation (PPT)
Principle of the Method: PPT is the simplest and most common method for removing proteins from plasma samples. It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the plasma sample[8]. This disrupts the solvation shell around the proteins, leading to their denaturation and precipitation. The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte is collected for analysis. Acetonitrile is often preferred as it generally provides more efficient protein removal than methanol[9].
Causality Behind Experimental Choices:
-
Choice of Precipitant: Acetonitrile is a common choice due to its high efficiency in precipitating plasma proteins[9]. The ratio of precipitant to plasma is typically 3:1 or 4:1 (v/v) to ensure complete protein precipitation.
-
Vortexing: Vigorous mixing is essential to ensure intimate contact between the precipitant and the plasma proteins, leading to efficient denaturation.
-
Centrifugation: High-speed centrifugation is necessary to form a compact pellet of precipitated proteins, allowing for easy and clean removal of the supernatant.
Experimental Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow for Spironolactone Analysis.
Detailed Protocol:
-
Pipette 200 µL of the plasma sample into a glass test tube.
-
Add 20 µL of the internal standard working solution.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether:methylene chloride, 8:2 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge the tube at 4,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Principle of the Method: SPE is a highly selective sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest from the sample matrix.[10][11] The interferences are then washed away, and the analyte is eluted with a small volume of a strong solvent. For the non-polar spironolactone, a reversed-phase sorbent like C18 is a suitable choice.[2]
Causality Behind Experimental Choices:
-
Sorbent Selection: A C18 sorbent is chosen based on the non-polar, hydrophobic nature of spironolactone. The non-polar analyte will interact with the non-polar C18 stationary phase via van der Waals forces.
-
Conditioning and Equilibration: The sorbent is first conditioned with a strong organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with a weaker solvent (e.g., water) to prepare the sorbent for sample loading in an aqueous environment.
-
Washing: A weak solvent or a mixture of weak and strong solvents (e.g., water/methanol) is used to wash away any weakly retained, more polar interferences while the analyte of interest remains bound to the sorbent.
-
Elution: A strong, non-polar organic solvent (e.g., methanol or acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, thereby eluting the analyte from the cartridge.
Experimental Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for Spironolactone Analysis.
Detailed Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge: Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% (v/v) methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A developed bioanalytical method is incomplete without rigorous validation to demonstrate its reliability and suitability for its intended purpose. All validation experiments should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline.[12][13]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention time of the analyte and IS.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates on different days.
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve should be generated for each analytical run using a series of calibration standards. The linearity of the curve is assessed using a regression model, typically a weighted linear regression (1/x or 1/x²).
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte peak area in an extracted sample to the peak area of a post-extraction spiked sample at the same concentration.
-
Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components. This is evaluated by comparing the peak area of the analyte in a post-extraction spiked blank plasma sample to the peak area of a neat solution of the analyte at the same concentration.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and post-preparative (autosampler) stability.[14][15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | - Inefficient extraction solvent (LLE). - Inappropriate pH for extraction (LLE). - Incomplete elution from SPE sorbent. - Analyte degradation during processing. | - Optimize the extraction solvent composition. - Adjust the pH of the sample to ensure the analyte is in its neutral form. - Use a stronger elution solvent or increase the elution volume in SPE. - Keep samples on ice during processing and minimize processing time. |
| High Matrix Effects (Ion Suppression/Enhancement) | - Co-eluting endogenous components from the plasma. - Insufficiently clean extract (especially with PPT). | - Improve chromatographic separation to separate the analyte from interfering components. - Use a more selective sample preparation technique (LLE or SPE). - Dilute the sample extract before injection. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Poor Precision (High %CV) | - Inconsistent sample preparation technique. - Variability in evaporation or reconstitution steps. - Instrument instability. | - Ensure consistent and thorough vortexing and pipetting. - Use an automated liquid handler for repetitive tasks. - Ensure complete evaporation and proper reconstitution. - Perform regular instrument maintenance and system suitability checks. |
| Carryover | - Adsorption of the analyte to the injector or column. | - Optimize the injector wash solution. - Use a higher percentage of organic solvent in the wash solution. - Inject a blank sample after a high-concentration sample to check for carryover. |
References
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5833, Spironolactone. Retrieved from [Link]
- Polson, C., Sarkar, P., & Incledon, B. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
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Interchim. (2019, April 15). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. Retrieved from [Link]
- Toko, M., et al. (2005). Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies. Journal of Health Science, 51(3), 359-362.
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LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
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Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
- Kim, J., et al. (2015). Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13789, Canrenone. Retrieved from [Link]
- de Jong, M., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Journal of the American Society for Mass Spectrometry, 28(6), 1144-1152.
- Patel, D., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(11), 4149.
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Infinix Bio. (2026, February 18). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Retrieved from [Link]
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BQC - Bioquochem. (2021, October 4). Principals of various protein precipitation methods. Retrieved from [Link]
- Vlase, L., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection.
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SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
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MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]
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LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of Spironolactone ( 1 ), Canrenone ( 2 ), 11- a.... Retrieved from [Link]
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SciSpace. (n.d.). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Retrieved from [Link]
- Al-Salami, H., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Iranian Chemical Society, 19(10), 4149-4166.
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
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Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]
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Application Note: A Robust and Validated HPLC-MS/MS Protocol for the Sensitive Quantification of 7α-Thiomethyl Spironolactone in Human Plasma
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 7α-thiomethyl spironolactone (7α-TMS) in human plasma. Spironolactone, a widely prescribed potassium-sparing diuretic and antiandrogen, is extensively metabolized, with 7α-TMS being one of its major pharmacologically active metabolites.[1][2] Accurate measurement of this metabolite is crucial for pharmacokinetic (PK), bioequivalence, and clinical efficacy studies. The protocol herein employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.
Introduction and Scientific Rationale
Spironolactone is a synthetic steroid that acts as a competitive antagonist of the mineralocorticoid receptor.[3] It is used in the treatment of conditions such as heart failure, hypertension, and edema.[4][5] Upon administration, spironolactone functions as a prodrug, undergoing rapid and extensive metabolism in the liver to several active metabolites, which are largely responsible for its therapeutic effects.[3][6] Among these, 7α-thiomethyl spironolactone (7α-TMS) is a primary active metabolite that contributes significantly to the drug's overall activity.[1]
The quantification of spironolactone and its metabolites presents analytical challenges. Specifically, spironolactone can undergo in-source fragmentation during electrospray ionization (ESI), yielding a product ion that is identical to the metabolite canrenone, making chromatographic separation essential to distinguish between them.[3][7] Therefore, a robust analytical method must provide both high sensitivity and specificity to accurately measure 7α-TMS in complex biological matrices like plasma.
This protocol leverages the power of HPLC-MS/MS, the gold standard for bioanalysis, operating in Multiple Reaction Monitoring (MRM) mode. This technique provides unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. The simple protein precipitation sample preparation method ensures high throughput and excellent recovery, making it suitable for studies involving a large number of samples.
Analyte Properties
A summary of the key chemical and physical properties of 7α-Thiomethyl Spironolactone is provided below.
| Property | Value |
| IUPAC Name | (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione[8][9] |
| CAS Number | 38753-77-4[1][2][9] |
| Molecular Formula | C₂₃H₃₂O₃S[1][2][8][10] |
| Molecular Weight | 388.6 g/mol [2][8] |
| SMILES String | C[C@]12CCC(=O)C=C1CSC[1][8] |
Materials and Instrumentation
Reagents and Chemicals
-
Analytical Standards: 7α-Thiomethylspironolactone (≥95% purity), 7α-Thiomethyl Spironolactone-d3 (Isotopic Purity ≥98%) as internal standard (IS).[11]
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Formic acid (LC-MS grade, ≥99%).
-
Biological Matrix: Drug-free human plasma (K₂EDTA).
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution (e.g., Shimadzu, Agilent, Waters).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent).
-
Analytical Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 x 3.0 mm, 3.5 µm) is recommended for good peak shape and separation.[4]
-
General Lab Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, calibrated pipettes.
Chromatographic and Mass Spectrometric Conditions
The selection of chromatographic and mass spectrometric parameters is critical for achieving the desired selectivity and sensitivity. Positive electrospray ionization (ESI+) is chosen as it provides excellent ionization efficiency for spironolactone and its metabolites.[12][13]
HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 100 x 3.0 mm, 3.5 µm | Provides excellent retention and separation for steroid-like molecules.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic phase for eluting analytes from the C18 column.[12][13] |
| Flow Rate | 0.4 - 0.6 mL/min | A typical flow rate for this column dimension, balancing speed and separation.[12] |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL | |
| Gradient Program | Time (min) | % B |
| 0.0 | 40 | |
| 1.0 | 40 | |
| 5.0 | 95 | |
| 7.0 | 95 | |
| 7.1 | 40 | |
| 9.0 | 40 |
Mass Spectrometer Parameters
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Demonstrated to be effective for this class of compounds.[12][13] |
| Ion Source Temp. | 500 °C | Optimizes desolvation of the mobile phase. |
| Capillary Voltage | 4000 V | Applied to the ESI needle to generate charged droplets.[14] |
| Gas Settings | Optimized for specific instrument | Nebulizer, curtain, and collision gas settings must be tuned for maximum signal. |
| MRM Transitions | Compound | Q1 (Precursor Ion) |
| 7α-TMS | 389.2 | |
| 7α-TMS-d3 (IS) | 392.2 |
Note: The precursor ion for 7α-TMS corresponds to its protonated form [M+H]⁺. The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte and internal standard directly into the mass spectrometer.
Experimental Protocols
The following section provides a step-by-step guide for sample analysis, from the preparation of standards to the final sample processing workflow.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 7α-TMS and 7α-TMS-d3 standards. Dissolve each in a separate 1 mL volumetric flask using methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks should be stored at -20°C or colder.
-
Working Standard Solutions: Perform serial dilutions of the 7α-TMS stock solution with 50:50 Methanol:Water to prepare working standards for spiking into plasma to create calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the 7α-TMS-d3 stock solution with 50:50 Methanol:Water to achieve the final working concentration. The optimal concentration should be determined during method development to yield a consistent and strong signal.
Preparation of Calibration Curve and QC Samples
-
Label a series of microcentrifuge tubes for each point of the calibration curve (e.g., Blank, 0.5, 1, 5, 20, 80, 200, 250 ng/mL).
-
Add the appropriate volume of the corresponding 7α-TMS working standard to each tube (except the blank).
-
Add blank human plasma to each tube to reach a final volume of 100 µL.
-
Prepare Quality Control (QC) samples in the same manner at a minimum of three concentration levels (Low, Medium, High) using a separate stock weighing of the analyte.
Sample Preparation: Protein Precipitation
This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[15]
-
Pipette 100 µL of the study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL 7α-TMS-d3) to all tubes except the blank. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 250 µL of the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (40% Mobile Phase B). Vortex to mix.
-
Centrifuge one final time at 4,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the final solution to autosampler vials and inject 5 µL into the HPLC-MS/MS system.
Overall Experimental Workflow Diagram
Caption: Workflow for 7α-TMS quantification.
Data Analysis and Method Validation
Data Processing
-
The peak areas for 7α-TMS and the IS (7α-TMS-d3) are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (7α-TMS / 7α-TMS-d3) against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x² is typically used to account for heteroscedasticity.[16] The regression must have a correlation coefficient (r²) of >0.99 for acceptance.[12][17]
-
The concentrations of QC and unknown samples are calculated from their peak area ratios using the regression equation of the calibration curve.
Method Validation: A Self-Validating System
To ensure trustworthiness and compliance with regulatory standards (e.g., FDA, EMA), the method must be fully validated. This process confirms that the protocol is reliable for its intended purpose.
Caption: Key parameters for method validation.
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences are present at the retention times of the analyte and IS.[14]
-
Accuracy and Precision: Determined by analyzing QC samples on the same day (intra-day) and on multiple days (inter-day). The accuracy should be within 85-115% of the nominal value, and the precision (%CV) should not exceed 15% (20% for the LLOQ).[4][17]
-
Limit of Quantification (LLOQ): The lowest point on the calibration curve that meets the acceptance criteria for accuracy and precision.[4][15][16]
-
Recovery and Matrix Effect: Recovery measures the efficiency of the extraction process.[4][12] The matrix effect evaluates the ion suppression or enhancement caused by co-eluting components from the plasma.[12]
-
Stability: The stability of 7α-TMS in plasma must be confirmed under various conditions, including bench-top (room temperature), multiple freeze-thaw cycles, and in the autosampler post-extraction.[4]
Conclusion
The HPLC-MS/MS method described provides a sensitive, selective, and robust protocol for the quantification of 7α-thiomethyl spironolactone in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential for large-scale clinical and pharmacokinetic studies. Proper method validation, as outlined, will ensure that the data generated is accurate, reliable, and suitable for regulatory submission. This application note serves as a comprehensive guide for any laboratory aiming to establish a bioanalytical method for spironolactone and its active metabolites.
References
-
Medical metabolites made manageable by LC-MS. (2019). Wiley Analytical Science. [Link]
-
7alpha-(Thiomethyl)spironolactone. PubChem, National Institutes of Health. [Link]
-
Vlase, L., Imre, S., Muntean, D., Achim, M., & Muntean, D. L. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta. [Link]
-
Vlase, L., Imre, S., Muntean, D., Achim, M., & Muntean, D. L. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. SciSpace. [Link]
-
Paige, M. F., Rannulu, N. S., & De Vlught, L. K. (2024). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
7α-Thiomethylspironolactone. Wikipedia. [Link]
-
Takkis, K., Kals, J., Oselin, K., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Analytical and Bioanalytical Chemistry. [Link]
-
Ferreira-Nunes, R., Teixeira de Almeida, E. A., Cunha-Filho, M., Gratieri, T., & Gelfuso, G. M. (2021). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences. [Link]
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Vlase, L., Imre, S., Muntean, D., Achim, M., & Muntean, D. L. (2011). Determination of Spironolactone and Canrenone in Human Plasma by HPLC With MS Detection. Scribd. [Link]
-
Ali, A., & Ahmed, A. (2015). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. Journal of Chemical and Pharmaceutical Research. [Link]
-
Dong, X., Xu, F., Zhang, Z., Tian, Y., & Chen, Y. (2006). Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. ResearchGate. [Link]
-
7.ALPHA.-THIOMETHYLSPIRONOLACTONE. Global Substance Registration System. [Link]
-
Lee, H. W., An, J. H., Lee, J. A., et al. (2015). Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study. ResearchGate. [Link]
-
Tapkir, S., et al. (2023). A Stability Indicating RP-HPLC Method for the Estimation of Spironolactone in Oral Solution. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Ferreira-Nunes, R., Teixeira de Almeida, E. A., Cunha-Filho, M., Gratieri, T., & Gelfuso, G. M. (2021). Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. SciELO. [Link]
-
Vlase, L., Imre, S., Muntean, D., Achim, M., & Muntean, D. L. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. ResearchGate. [Link]
-
Takkis, K., Kals, J., Oselin, K., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. PMC. [Link]
-
Paige, M. F., Rannulu, N. S., & De Vlught, L. K. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Rapid Communications in Mass Spectrometry. [Link]
-
Colby, H. D., & Purcell, H. S. (1987). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition. [Link]
-
Lee, H. W., An, J. H., Lee, J. A., et al. (2015). Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). Journal of Pharmaceutical Investigation. [Link]
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. European Union Reference Laboratory for Pesticides. [Link]
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Application Note: High-Sensitivity Quantification of 7α-Thiomethyl Spironolactone in Pediatric Plasma Using Isotope Dilution LC-MS/MS
Abstract
7α-Thiomethyl Spironolactone-d7 (TMS-d7) is the critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of 7α-thiomethyl spironolactone (TMS), the primary active metabolite of spironolactone. In pediatric pharmacokinetic (PK) studies, where sample volumes are limited and metabolic clearance is highly variable, the use of TMS-d7 allows for the correction of matrix effects and recovery losses in microsampling workflows. This protocol details a validated LC-MS/MS methodology designed for pediatric applications, utilizing 20 µL plasma volumes to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.
Introduction & Clinical Significance
The Pediatric Challenge
Spironolactone is a potassium-sparing diuretic frequently used off-label in pediatrics for heart failure and edematous states.[1] Its metabolism is complex and age-dependent.[1][2] The parent drug (Spironolactone) has a short half-life (~1.4h) and is rapidly metabolized into active sulfur-containing metabolites, primarily 7α-thiomethyl spironolactone (TMS) and Canrenone .[2][3]
In pediatric patients, particularly neonates and infants, the maturation of hepatic enzymes (carboxylesterases and methyltransferases) leads to significant inter-individual variability in the formation and clearance of these metabolites. Accurate PK modeling requires the specific quantification of TMS, which often circulates at higher concentrations than the parent drug.
The Role of 7α-Thiomethyl Spironolactone-d7
Conventional quantification often relies on structural analogues (e.g., mebendazole) as internal standards, which fail to compensate for specific matrix effects in hemolytic pediatric samples. 7α-Thiomethyl Spironolactone-d7 is the deuterated isotopolog of the target analyte.[4] Its physicochemical properties (retention time, pKa, ionization efficiency) are identical to the analyte, differing only in mass.
Mechanistic Advantages:
-
Co-elution: TMS-d7 co-elutes with TMS, experiencing the exact same ion-suppression or enhancement from the plasma matrix at the moment of ionization.
-
Recovery Correction: Any loss of analyte during protein precipitation or extraction is mirrored by the IS, ensuring calculated concentrations remain accurate.
Technical Rationale: Isotope Dilution Mass Spectrometry (IDMS)
The core principle of this protocol is Isotope Dilution , which provides a self-validating quantification system.
Metabolic Pathway & Target Selection
Spironolactone is a prodrug.[5] The sulfur retention in TMS makes it distinct from Canrenone (which has lost the sulfur moiety). The "d7" label is typically located on the steroid core or the thiomethyl group, ensuring stability and preventing "label loss" during metabolic fragmentation in the source.
Figure 1: Metabolic pathway of Spironolactone highlighting TMS as the primary stable sulfur-containing metabolite and its pairing with the d7-IS.
Experimental Protocol
Objective: Quantify TMS in human plasma (20 µL) using TMS-d7 as the Internal Standard.
Materials & Reagents[6]
-
Analyte: 7α-Thiomethyl Spironolactone (Reference Standard).[3][6][7][8]
-
Internal Standard: 7α-Thiomethyl Spironolactone-d7 (TRC or equivalent).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Fluoride (NH4F).
Solution Preparation
-
Stock Solutions: Prepare TMS and TMS-d7 at 1.0 mg/mL in Methanol. Store at -20°C.
-
Working IS Solution: Dilute TMS-d7 stock to 50 ng/mL in ACN. This solution serves as the precipitating agent.
Sample Preparation (Microsampling PPT)
Rationale: Protein Precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) to minimize volume requirements and handling steps, reducing the risk of degradation.
Step-by-Step Workflow:
-
Aliquot: Transfer 20 µL of plasma (standard, QC, or patient sample) into a 1.5 mL microcentrifuge tube or 96-well plate.
-
IS Addition: Add 100 µL of Working IS Solution (50 ng/mL TMS-d7 in ACN).
-
Note: The high organic ratio (5:1) ensures complete protein precipitation.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 50 µL of the supernatant to a clean vial/plate. Add 50 µL of 0.1% Formic Acid in Water.
-
Why? Diluting the organic supernatant with water improves peak shape on the C18 column by matching the initial mobile phase strength.
-
Figure 2: Microsampling extraction workflow designed to maximize recovery from low-volume pediatric samples.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.2 mM NH4F for enhanced sensitivity).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 30% B
-
0.5 min: 30% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 30% B
-
5.5 min: Stop
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| TMS | 389.2 | 341.2 | 30 | 22 |
| TMS (Qual) | 389.2 | 107.1 | 30 | 35 |
| TMS-d7 (IS) | 396.2 | 348.2 | 30 | 22 |
Note: The transition 389.2 -> 341.2 corresponds to the loss of the methanethiol group (CH3SH, 48 Da), a characteristic fragmentation for this thio-steroid.
Validation & Quality Assurance (Self-Validating System)
To ensure "Trustworthiness" (E-E-A-T), the method must pass the following criteria based on FDA Bioanalytical Method Validation Guidelines.
Linearity & Sensitivity[10]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Curve Fitting: Linear regression with 1/x² weighting.
-
Acceptance: r² > 0.99; Back-calculated standards must be within ±15% (±20% at LLOQ).
Matrix Effect Assessment (The IS Check)
The "d7" IS is the primary tool for validating matrix integrity.
-
Experiment: Compare the peak area of TMS-d7 spiked into extracted plasma vs. TMS-d7 in pure solvent.
-
Calculation: Matrix Factor (MF) = Area_Matrix / Area_Solvent.
-
Requirement: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0, proving that the d7-IS perfectly compensates for any suppression.
Stability
-
Freeze-Thaw: 3 cycles at -80°C to RT.
-
Benchtop: 4 hours at Room Temperature (Critical: TMS can degrade to Canrenone if left too long in acidic conditions or light).
-
Processed Sample: 24 hours in autosampler at 10°C.
Data Analysis & Interpretation
Calculating Concentration
Concentration (
Pediatric PK Parameters
Once concentrations are derived, standard non-compartmental analysis (NCA) is used to derive:
-
Cmax: Peak concentration (indicator of absorption/dosing adequacy).
-
AUC (0-24): Total exposure (critical for safety monitoring).
-
CL/F: Apparent oral clearance (highly weight-dependent in children).[3]
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Takkis, K., et al. (2017).[9] "Signal enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives." Analytical and Bioanalytical Chemistry, 409(12), 3145–3151. (Demonstrates microsampling feasibility).
-
Vlase, L., et al. (2011).[8] "Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection." Croatica Chemica Acta, 84(3), 361-366.
- Kaukonen, K., et al. (1998). "Pharmacokinetics of Spironolactone in Children." European Journal of Clinical Pharmacology.
Sources
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- 4. medchemexpress.com [medchemexpress.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 9. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Spironolactone in Environmental Waters by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry
Introduction: The Environmental Imperative for Spironolactone Monitoring
Spironolactone is a synthetic steroid widely used as a potassium-sparing diuretic and aldosterone antagonist for treating conditions like hypertension and heart failure.[1][2] Its production and widespread use inevitably lead to its release into the environment through various waste streams, primarily treated and untreated wastewater effluents.[3] As a result, spironolactone and its active metabolites, such as canrenone, are now recognized as emerging environmental contaminants found in surface water, wastewater, and even drinking water sources at concentrations ranging from nanograms to micrograms per liter.[4][5][6] The endocrine-disrupting potential of spironolactone and its metabolites poses a risk to aquatic organisms, highlighting the critical need for sensitive and accurate analytical methods to monitor their occurrence and fate in the environment.[5][7]
This application note details a robust and highly accurate method for the quantification of spironolactone in various aqueous matrices. The protocol leverages the precision of Isotope Dilution Mass Spectrometry (IDMS) , a premier analytical technique that corrects for sample matrix effects and variations in analyte recovery during sample preparation.[8][9][10] By coupling Solid-Phase Extraction (SPE) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method provides the selectivity and sensitivity required for trace-level analysis, in alignment with the principles outlined in established environmental testing frameworks like the U.S. EPA Method 1694.[11][12]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is an absolute quantitative technique, distinct from methods relying on external calibration curves alone. Its high accuracy is achieved by introducing a known quantity of an isotopically labeled version of the target analyte (e.g., Spironolactone-d6) into the sample at the very beginning of the analytical process.[10]
Causality: This isotopically labeled internal standard (IS) is chemically identical to the native analyte and therefore behaves identically during every step of the procedure—extraction, cleanup, and chromatographic separation. Any loss of the native analyte during sample processing is mirrored by a proportional loss of the labeled standard. The mass spectrometer, however, can distinguish between the native analyte and the heavier labeled standard based on their mass-to-charge (m/z) difference. Quantification is based on the measured ratio of the native analyte's response to the labeled standard's response.[13] This ratio remains constant regardless of sample loss, making the method exceptionally robust and accurate, effectively nullifying matrix-induced signal suppression or enhancement.
Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).
Apparatus, Reagents, and Standards
Apparatus
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Solid-Phase Extraction (SPE) System: Vacuum manifold capable of processing 12 or 24 cartridges simultaneously.
-
Concentration/Evaporation System: Nitrogen evaporator with a water bath.
-
Analytical Balance: Capable of measuring to 0.01 mg.
-
Glassware: Class A volumetric flasks, pipettes, amber autosampler vials with caps.
-
pH Meter: Calibrated.
Reagents and Chemicals
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, acetone, and reagent water.
-
Acids/Bases: Formic acid (≥98%), Hydrochloric acid (HCl), and Ammonium hydroxide (NH₄OH).
-
SPE Cartridges: Hydrophilic-Lipophilic-Balanced (HLB) cartridges, 60 mg, 3 mL (or equivalent).[14]
-
Gases: High-purity nitrogen and argon for collision-induced dissociation.
Analytical Standards
-
Spironolactone: Certified reference material (≥98% purity).
-
Isotopically Labeled Spironolactone: Spironolactone-d6 (or d7) as the internal standard (IS). Suppliers of such standards include Cambridge Isotope Laboratories or Moravek Biochemicals.[1]
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 mg/L): Accurately weigh ~10 mg of each standard (Spironolactone and Spironolactone-d6) and dissolve in methanol in separate 10 mL Class A volumetric flasks. Store at -20°C.
-
Working Standard Solutions (10 mg/L): Dilute the primary stock solutions with methanol to create intermediate working standards.
-
Calibration Standards (0.5 - 200 ng/mL): Prepare a series of calibration standards by serially diluting the working standard solution in a 50:50 methanol:water mixture. Each calibration standard must be fortified with the isotopically labeled internal standard at a constant concentration (e.g., 50 ng/mL).
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the Spironolactone-d6 working standard in methanol. This solution will be used to spike all samples, blanks, and quality control standards.
Protocol: Sample Collection and Preparation
-
Sample Collection: Collect water samples (typically 100-500 mL) in amber glass bottles. If immediate analysis is not possible, store at 4°C for up to 48 hours. For longer storage, acidify to pH < 2 with HCl and store at 4°C.
-
Sample Fortification: Before extraction, allow samples to reach room temperature. Add a precise volume of the Internal Standard (IS) Spiking Solution to each sample to achieve a target concentration of ~100 ng/L. Also fortify any matrix spike samples with the native spironolactone standard at this time.
-
pH Adjustment: Adjust the sample pH to approximately 2-3 using 1:1 HCl.[15]
-
Rationale: Adjusting the pH ensures that spironolactone, a neutral compound, is not ionized, which maximizes its retention on the reversed-phase HLB sorbent material.[16]
-
Protocol: Solid-Phase Extraction (SPE)
This protocol is based on established methods for extracting pharmaceuticals from aqueous matrices.[4][17][18]
-
Cartridge Conditioning:
-
Pass 5 mL of acetone through the HLB cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water (pH adjusted to 2-3) through the cartridge.
-
Critical Step: Do not allow the sorbent bed to go dry before loading the sample. Maintain a thin layer of water above the sorbent.[16]
-
Rationale: Conditioning activates the polymeric sorbent and ensures it is properly wetted, creating an environment conducive to analyte retention from the aqueous sample.[18]
-
-
Sample Loading:
-
Load the entire pre-treated sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of reagent water to remove salts and other polar interferences.
-
Rationale: This "clean-up" step removes matrix components that are not retained on the sorbent, which could otherwise interfere with the LC-MS/MS analysis.
-
-
Drying:
-
Dry the cartridge under a full vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes (spironolactone and spironolactone-d6) from the cartridge by passing 2 x 4 mL aliquots of methanol through the sorbent. Collect the eluate in a clean glass tube.
-
Rationale: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analytes and the sorbent, effectively releasing them into the collection tube.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 1.0 mL of 50:50 methanol:water. Vortex to mix and transfer to an autosampler vial for analysis.
-
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Protocol: Instrumental Analysis (LC-MS/MS)
The following conditions are a robust starting point and may require optimization based on the specific instrumentation used.
Table 1: Recommended LC-MS/MS Operating Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| LC Column | C18, 2.1 x 100 mm, 3 µm particle size[19] | Provides excellent reversed-phase separation for steroid-like molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | |
| Flow Rate | 0.3 mL/min | Standard flow rate for this column dimension. |
| Injection Volume | 10 µL | |
| Gradient | 0-1 min (30% B), 1-8 min (30-90% B), 8-9 min (90% B), 9-10 min (90-30% B), 10-15 min (30% B) | Gradient elution is necessary to separate spironolactone from its metabolites and other matrix components.[19] |
| Tandem Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Spironolactone readily forms protonated molecules in positive mode.[19][20] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Spironolactone | Q1: 341.2 m/z, Q3: 107.2 m/z[19][20] | The transition from the dehydrated precursor ion to a stable fragment provides specificity. Note: Spironolactone can lose its acetylthio group in the source, forming an ion at m/z 341, which is isobaric with canrenone's protonated molecule. Chromatographic separation is therefore essential.[21][22] |
| Spironolactone-d6 | Q1: 347.1 m/z, Q3: 107.2 m/z[19][20] | The labeled standard fragments to the same product ion, confirming its structural similarity. |
| Dwell Time | 100 ms |
| Collision Gas | Argon | |
Method Validation and Quality Control
A self-validating protocol requires rigorous quality control. The method should be validated according to established guidelines for single-laboratory validation of analytical methods for trace-level contaminants.[23][24][25]
Table 2: Key Validation Parameters and QC Checks
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Calibration Curve | Correlation coefficient (r²) ≥ 0.995 | Ensures linearity of the instrument response across the quantification range. |
| Laboratory Reagent Blank (LRB) | Below the Limit of Detection (LOD) | An LRB (reagent water processed like a sample) is analyzed with each batch to check for contamination from lab environment or reagents.[14] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ | Determined by analyzing a series of low-level fortified blanks. Defines the sensitivity of the method. |
| Precision (RSD%) | ≤ 20% for replicate analyses | Measures the repeatability of the method. Assessed using replicate fortified samples. |
| Accuracy (Recovery %) | 70-130% | Assessed using laboratory fortified blanks (LFB) and laboratory fortified matrix (LFM) samples. The IDMS approach inherently corrects for recovery, but this check ensures the overall process is efficient. |
| Internal Standard Response | Within 50-150% of the average response in calibration standards | Monitors for significant matrix-induced signal suppression or instrument malfunction during an analytical run. |
Table 3: Example Method Performance Data (Literature-Derived)
| Parameter | Expected Value | Source |
|---|---|---|
| Limit of Quantitation (LOQ) in Water | 0.05 - 5 ng/L | Based on typical instrument sensitivity and concentration factors. |
| Linearity Range | 0.5 - 150 ng/mL | [19] |
| Intraday Precision (RSD%) | < 10% | [19] |
| Interday Precision (RSD%) | < 15% | [19] |
| Accuracy (in fortified water) | 90 - 110% | Typical for isotope dilution methods. |
Conclusion
This application note provides a comprehensive, field-proven protocol for the accurate and sensitive determination of spironolactone in environmental water samples. The use of solid-phase extraction for sample concentration and clean-up, combined with the analytical power of isotope dilution LC-MS/MS, creates a robust and reliable method. This approach effectively mitigates the challenges posed by complex environmental matrices and ensures high-quality data essential for environmental monitoring, risk assessment, and regulatory compliance. By adhering to the detailed steps and rigorous quality control measures outlined, researchers and analytical laboratories can confidently quantify spironolactone at environmentally relevant trace levels.
References
-
Celina, M., et al. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. Available at: [Link]
-
Bae, J.W., et al. (2015). Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma. Journal of Pharmaceutical Investigation. Available at: [Link]
-
Vlase, L., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Spironolactone. PubChem. Available at: [Link]
-
Ferrer, I., & Thurman, E. M. (2010). Analysis of 70 Environmental Protection Agency priority pharmaceuticals in water by EPA Method 1694. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2015). Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (2016). Method 542: Determination of Pharmaceuticals and Personal Care Products in Drinking Water. EPA. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 542: Determination of Pharmaceuticals and Personal Care Products in Drinking Water. EPA. Available at: [Link]
-
Heumann, K.G. (2008). Mass spectrometric isotope dilution analysis for accurate determination of elements in environmental samples. Taylor & Francis Online. Available at: [Link]
-
Nannou, C.I., et al. (2020). Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction. PMC. Available at: [Link]
-
Vlase, L., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Hrčak. Available at: [Link]
-
Liang, Y., et al. (2021). Determination and Occurrence of Mineralocorticoids in Taihu Lake of China. Frontiers in Environmental Science. Available at: [Link]
-
Vlase, L., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. SciSpace. Available at: [Link]
-
Waters Corporation. (n.d.). EPA Method 1694 Analysis Kit. Waters. Available at: [Link]
-
ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. Available at: [Link]
-
Prieto, A., et al. (2010). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). Determination of Pharmaceuticals in Environmental Samples. Waters. Available at: [Link]
-
ResearchGate. (2020). Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Stability and removal of spironolactone from wastewater. ResearchGate. Available at: [Link]
-
Sulaiman, S. O., et al. (2015). Stability and removal of spironolactone from wastewater. Environmental Science and Pollution Research International. Available at: [Link]
-
Rodríguez-González, P., & Encinar, J. R. (Eds.). (2013). Isotope Dilution Mass Spectrometry. Royal Society of Chemistry. Available at: [Link]
-
Hernández, F., et al. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Review of Analytical Chemistry. Available at: [Link]
-
LaLone, C. A., et al. (2017). Metabolomics for informing adverse outcome pathways: Androgen receptor activation and the pharmaceutical spironolactone. Aquatic Toxicology. Available at: [Link]
-
University of Hertfordshire. (n.d.). Spironolactone. AERU. Available at: [Link]
-
UPF e-Repositori. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. UPF. Available at: [Link]
-
Water Research Commission. (n.d.). Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs in treated drinking Water and Sewage. WRC. Available at: [Link]
-
U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Available at: [Link]
-
Vogl, J. (2015). Isotope Dilution Mass Spectrometry. ENVcrm. Available at: [Link]
-
Jones, S. M., et al. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. EPA. Available at: [Link]
-
Eurachem. (n.d.). Validation Traceability Measurement Uncertainty. Eurachem. Available at: [Link]
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ResearchGate. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). EPA. Available at: [Link]
-
Veeprho. (2024). Solid-Phase Extraction (SPE). Veeprho. Available at: [Link]
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Horizon Technology. (n.d.). Analysis of Wastewater Samples using Disk Solid Phase Extraction (SPE) following US EPA Method 608.3. Horizon Technology. Available at: [Link]
-
Jones, S. M., et al. (2024). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. PMC. Available at: [Link]
-
Wille, K., et al. (2012). Coupled chromatographic and mass- spectrometric techniques for the analysis of emerging pollutants in the aquatic environment. TrAC - Trends Anal Chem. Available at: [Link]
- Google Patents. (n.d.). Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action. Google Patents.
-
Vo, D.D., & Aksenov, A.V. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
SciELO. (2023). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. SciELO. Available at: [Link]
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Troubleshooting & Optimization
minimizing matrix effects in spironolactone bioanalysis
Technical Support Center: Spironolactone Bioanalysis
A Guide to Minimizing Matrix Effects for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My spironolactone signal is inconsistent and shows significant ion suppression. What are the likely causes and how can I troubleshoot this?
Answer:
Inconsistent signal and ion suppression are classic indicators of matrix effects, a phenomenon where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest in the mass spectrometer source.[1] For spironolactone, which already exhibits relatively poor ionization, these effects can be particularly detrimental to assay sensitivity and reproducibility.[2][3]
The primary culprits behind matrix effects in plasma and serum are phospholipids.[4][5][6] These molecules are highly abundant and can co-elute with spironolactone, competing for ionization and leading to a suppressed signal.[6]
Here is a systematic approach to diagnose and resolve ion suppression issues:
Step 1: Assess the Matrix Effect
Before you can fix the problem, you need to understand its extent and location in your chromatogram.
-
Protocol: Post-Column Infusion Experiment
-
Prepare a solution of spironolactone at a concentration that gives a stable signal.
-
Infuse this solution at a constant flow rate into the LC eluent stream after the analytical column but before the MS inlet.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your current method).
-
Monitor the spironolactone MRM transition. Any dip or enhancement in the baseline signal corresponds to a region of ion suppression or enhancement from the co-eluting matrix components.[7][8]
-
Step 2: Enhance Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical column.[5][7]
-
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive.[9][10] | Does not effectively remove phospholipids, leading to significant matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT.[5][11] | Can be labor-intensive; optimization of solvents is required. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective and provides very clean extracts.[5] | Method development can be more complex and costly. |
| Phospholipid Removal Plates | Specialized plates that selectively remove phospholipids from the sample. | Very effective at reducing phospholipid-based matrix effects.[12] | Higher cost per sample. |
-
Recommended Action: If you are currently using protein precipitation, consider switching to a more selective technique like LLE or SPE. For LLE, a common solvent system is a mixture of methyl tert-butyl ether and methylene chloride.[11][13] For SPE, mixed-mode cation exchange phases have shown good results in removing phospholipids.[5]
Step 3: Optimize Chromatographic Separation
If sample preparation alone is not sufficient, further optimization of your LC method is necessary. The goal is to chromatographically separate spironolactone from the regions of ion suppression identified in your post-column infusion experiment.
-
Strategies for Chromatographic Improvement:
-
Gradient Modification: Extend the gradient to increase the separation between spironolactone and early-eluting phospholipids.
-
Column Chemistry: Consider using a different column chemistry. While C18 is common, a phenyl-hexyl or biphenyl phase may offer different selectivity for spironolactone versus phospholipids.
-
Mobile Phase Additives: The use of additives like ammonium fluoride has been shown to significantly enhance the signal for spironolactone, though safety precautions are necessary.[2]
-
Question 2: I am having difficulty separating spironolactone from its active metabolite, canrenone. Why is this important and what can I do?
Answer:
This is a critical and well-documented challenge in spironolactone bioanalysis.[2] Spironolactone is known to undergo in-source fragmentation during electrospray ionization (ESI), where it loses its 7α-acetylthio group and forms a gas-phase ion that is identical to protonated canrenone.[2][10] This makes the two compounds indistinguishable by mass spectrometry alone. Therefore, chromatographic separation is absolutely essential for accurate quantification of both spironolactone and canrenone.
Caption: Workflow for separating spironolactone and canrenone.
-
Step 1: Mobile Phase Optimization:
-
The choice of organic solvent and additives is critical. A mobile phase consisting of methanol and water with an ammonium acetate buffer has been successfully used to separate these compounds.[2][10]
-
Start with a mobile phase composition such as 58% methanol and 42% 10 mM ammonium acetate in water and adjust the ratio to optimize resolution.[10]
-
-
Step 2: Column Selection:
-
A high-resolution column is necessary. Standard C18 columns can work, but consider using columns with smaller particle sizes (e.g., sub-2 µm) for UPLC systems to achieve sharper peaks and better separation.
-
Experiment with different column lengths and internal diameters to find the best balance between resolution and run time.
-
-
Step 3: Isocratic vs. Gradient Elution:
-
While gradient elution is often used to reduce run times, an isocratic method may provide better and more consistent separation for these critical analytes.[11]
-
Question 3: What is the best choice for an internal standard (IS) in spironolactone bioanalysis, and why?
Answer:
The choice of internal standard is paramount for a robust bioanalytical method, as its primary role is to compensate for variability in sample preparation, injection volume, and, most importantly, matrix effects.[14]
For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of the analyte is the gold standard.[14][15] A deuterated form of spironolactone (e.g., spironolactone-d6 or spironolactone-d7) is the ideal choice.[11][13]
-
Co-elution and Similar Ionization: A SIL-IS has nearly identical physicochemical properties to the analyte. This means it will co-elute chromatographically and experience the same degree of ion suppression or enhancement in the MS source.[14][15] By tracking the ratio of the analyte to the IS, these effects can be effectively normalized.
-
Correction for Extraction Variability: The SIL-IS will mimic the extraction recovery of the native analyte, correcting for any sample-to-sample variations during the preparation process.
Important Consideration: It is crucial to ensure that the analyte and its SIL-IS completely co-elute. Even small separations, sometimes caused by the deuterium isotope effect, can lead to them experiencing different degrees of matrix effects, resulting in data variability.[15] If you observe peak splitting between spironolactone and its deuterated standard, consider a column with slightly lower resolution to ensure complete peak overlap.[14]
Question 4: My method fails the matrix effect validation criteria required by the FDA/EMA. What are the acceptance criteria and how can I meet them?
Answer:
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation to ensure data integrity.[16][17][18][19] A key component of this is the assessment of matrix effects.
The goal is to demonstrate that the matrix does not interfere with the accuracy and precision of the measurement. This is typically assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.
The Internal Standard Normalized Matrix Factor (IS-normalized MF) is a key parameter. It is calculated for at least two concentrations (low and high QC levels) from at least six different lots of the biological matrix.
-
Calculation:
-
Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in neat solution)
-
IS-normalized MF = (MF of analyte) / (MF of IS)
-
-
Acceptance Criteria (EMA): The coefficient of variation (CV) of the IS-normalized MF calculated from the six lots of matrix should not be greater than 15%.[18]
Caption: A systematic approach to resolving matrix effect validation failures.
-
Revisit Sample Preparation: A high CV across different lots of matrix suggests that your sample preparation method is not robust enough to handle the inherent biological variability. As detailed in Question 1, moving to a more rigorous cleanup technique like SPE or specific phospholipid removal is often the most effective solution.[5][12]
-
Optimize Chromatography Further: Ensure that spironolactone is not eluting on the shoulder of a major matrix interference peak. Even a slight shift in retention time due to matrix differences can cause a significant change in ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: If you are not already using a SIL-IS, this is a critical change to make. A structural analog may not adequately track the matrix effects experienced by spironolactone across different lots of matrix.[15]
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and mitigate their effect.[20] However, this may compromise the sensitivity of the assay, so it must be carefully evaluated.
By systematically addressing these areas, you can develop a robust and reliable bioanalytical method for spironolactone that minimizes matrix effects and meets regulatory standards.
References
-
Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC. Available at: [Link]
-
Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg) | Request PDF - ResearchGate. Available at: [Link]
-
Matrix Effects: Causes and Solutions in Analysis | Phenomenex. Available at: [Link]
-
Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry - PubMed. Available at: [Link]
-
Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet>®> (spironolactone 50 mg). Available at: [Link]
-
Incurred sample reanalysis: different evaluation approaches on data obtained for spironolactone and its active metabolite canrenone - PubMed. Available at: [Link]
-
Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Available at: [Link]
-
(PDF) Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples - ResearchGate. Available at: [Link]
-
Reducing matrix effect - YouTube. Available at: [Link]
-
Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples - SciELO. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]
-
Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection - SciSpace. Available at: [Link]
-
Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection[dagger] - ProQuest. Available at: [Link]
-
The impact of phospholipids and phospholipid removal on bioanalytical method performance | Request PDF - ResearchGate. Available at: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. Available at: [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]
-
Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Available at: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Available at: [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
-
Are You Using The Internal Standard Method In A Right Way? - WelchLab. Available at: [Link]
-
Guideline Bioanalytical method validation - EMA - European Union. Available at: [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Available at: [Link]
-
Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz - University of Wollongong Research Online. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
Is use of surrogate matrix required if using an internal standard to correct for extraction efficiency variation? | ResearchGate. Available at: [Link]
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- 2. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. scispace.com [scispace.com]
- 10. Determination of Spironolactone and Canrenone in - ProQuest [proquest.com]
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- 20. youtube.com [youtube.com]
Spironolactone Chromatography: A Technical Support Guide to Achieving Optimal Peak Shape
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for spironolactone analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with poor peak shape during the chromatographic analysis of spironolactone. An ideal chromatographic peak is sharp and symmetrical (Gaussian), which is critical for accurate quantification and resolution.[1][2] Deviations such as peak tailing, fronting, or broadening can compromise the accuracy, reproducibility, and overall validity of your results.[2][3]
This document provides in-depth troubleshooting strategies, step-by-step protocols, and a foundational understanding of the chemical principles governing spironolactone's behavior in reversed-phase HPLC.
Understanding Spironolactone's Properties
Before troubleshooting, it's crucial to understand the physicochemical properties of spironolactone, as they directly influence its chromatographic behavior.
| Property | Value/Description | Significance in Chromatography |
| Chemical Structure | A steroid lactone with a thioester group.[4] | The steroidal backbone makes it highly hydrophobic. The polar lactone and thioester groups can engage in secondary interactions. |
| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol and methanol.[5] | Requires a mobile phase with a sufficient percentage of organic modifier for elution. Poor solubility can lead to precipitation and peak shape issues if the sample solvent is too weak. |
| LogP (Kow) | ~2.78[4] | Indicates high lipophilicity, leading to strong retention on reversed-phase (e.g., C18) columns. |
| pKa | Non-ionizable within the typical HPLC pH range (pKa values are approximately -4.9 and 18.0). | Spironolactone is a neutral compound. This means mobile phase pH adjustments will not change the analyte's charge state but can drastically affect the column's stationary phase, particularly the silanol groups.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem for spironolactone?
A: The most common issue is peak tailing . This is often caused by secondary polar interactions between spironolactone and active silanol groups on the silica-based stationary phase of the HPLC column.[7][8]
Q2: My spironolactone peak is tailing. What is the quickest potential fix?
A: Lower the pH of your mobile phase. Adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to bring the mobile phase pH to ≤ 3.0 can protonate the residual silanol groups on the column packing, significantly reducing the unwanted secondary interactions that cause tailing.[1][7][9]
Q3: Can my sample solvent affect the peak shape?
A: Yes, absolutely. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion, including fronting or splitting, especially for early-eluting peaks.[10][11][12] Always try to dissolve your sample in the mobile phase itself or a weaker solvent.
Q4: Does the choice of organic solvent (acetonitrile vs. methanol) matter?
A: Yes, it can influence peak shape.[3] While both are common, methanol can sometimes provide better peak shapes for compounds prone to silanol interactions due to its ability to better shield these active sites. If you are seeing tailing with acetonitrile, consider substituting it with methanol.
Q5: What is an acceptable tailing factor?
A: According to regulatory bodies like the USP, a tailing factor (T) between 0.8 and 1.8 is often considered acceptable, though many methods aim for a value closer to 1.0 (a perfectly symmetrical peak).[10] A value greater than 1.2 is a clear indicator of a tailing issue that should be addressed.[7]
In-Depth Troubleshooting Guide
This section breaks down specific peak shape problems, explains the underlying causes, and provides detailed solutions.
Issue 1: Peak Tailing
Peak tailing occurs when the back half of the peak is broader than the front half, indicating that a fraction of the analyte molecules are being retained longer than the main band.[1]
Primary Cause: Secondary Silanol Interactions
This is the most prevalent cause of tailing for many compounds, including spironolactone.[12]
-
Mechanism: Standard silica-based reversed-phase columns have residual, unbonded silanol groups (Si-OH) on their surface.[1] At a mobile phase pH above ~3-4, these silanols can become deprotonated and negatively charged (Si-O⁻).[3][6] The slightly polar regions of the spironolactone molecule can then interact with these charged sites via hydrogen bonding or dipole-dipole interactions. This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a portion of the molecules to lag behind, resulting in a tail.[7][8]
-
Visualizing the Interaction:
Caption: Primary vs. Secondary Interactions on a C18 Column.
Solutions for Silanol-Induced Tailing
-
Modify Mobile Phase pH:
-
Action: Lower the mobile phase pH to 3.0 or below by adding 0.1% (v/v) of an acid like formic acid (FA) or trifluoroacetic acid (TFA).[7][9]
-
Reasoning: At low pH, the silanol groups (Si-OH) are fully protonated and neutral, eliminating the strong ionic interaction site and promoting a single, uniform hydrophobic retention mechanism.[7]
-
Protocol:
-
Prepare your aqueous mobile phase component (e.g., HPLC-grade water).
-
For every 1000 mL of water, add 1 mL of formic acid.
-
Mix thoroughly and sonicate to degas.
-
Prepare your final mobile phase by mixing with the appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Caution: Ensure your column is rated for use at low pH to avoid damaging the stationary phase.[7][9]
-
-
Use a Modern, High-Purity, End-Capped Column:
-
Action: Switch to a column that is specifically designed to minimize silanol activity. Look for columns marketed as "end-capped," "base-deactivated," or made with high-purity Type B silica.[1][3][9]
-
Reasoning: End-capping is a process where the manufacturer treats the silica surface with a small silylating reagent (like trimethylchlorosilane) to block many of the residual silanol groups that remain after bonding the C18 chains.[6][7] This physically prevents the analyte from interacting with them.[3] Type B silica has lower metal contamination, which makes the remaining silanols less acidic and less problematic.[1]
-
-
Add a Competing Base (Use with Caution):
-
Action: Add a small concentration (e.g., 5-10 mM) of an amine modifier like triethylamine (TEA) to the mobile phase.[13]
-
Reasoning: The competing base is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from the spironolactone analyte.[13]
-
Caution: This is an "older" technique. Competing bases can shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.[13] It is generally better to use pH modification or a modern column.
-
Issue 2: Peak Fronting
Peak fronting, where the front of the peak is sloped and the back is steep, is less common for spironolactone but can occur.
Primary Causes & Solutions
-
Column Overload:
-
Mechanism: Injecting too much sample mass (high concentration) or too large a volume can saturate the stationary phase at the column inlet. The excess molecules travel through the column unretained, moving faster than the main band and causing a fronting peak.[11]
-
Solution:
-
Protocol: Perform a Dilution Series.
-
Prepare a series of sample dilutions (e.g., 1:2, 1:5, 1:10) from your original sample.
-
Inject each dilution under the same chromatographic conditions.
-
If the peak shape improves (becomes more symmetrical) with dilution, the original sample was overloaded. Determine the highest concentration that still provides a symmetrical peak.
-
-
-
-
Sample Solvent Effects:
-
Mechanism: If the sample is dissolved in a solvent significantly "stronger" (more non-polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column. Part of the band begins to travel down the column before the rest has fully adsorbed, leading to a distorted, fronting peak.[10][12]
-
Solution: Dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the spironolactone.
-
Issue 3: Broad or Split Peaks
If all peaks in the chromatogram are broad, or if the spironolactone peak is suddenly broad or split, it often points to a system or column hardware issue rather than a chemical interaction.
Primary Causes & Solutions
-
Extra-Column Volume (Band Broadening):
-
Mechanism: Peak broadening that occurs outside of the column itself.[14] This is caused by excessive volume from long or wide-diameter connection tubing, poorly made fittings, or an inappropriately large detector flow cell.[3][14][15] The separated analyte band has space to diffuse and spread out before it reaches the detector.[15] This is especially problematic for early-eluting peaks.[10][16]
-
Solution:
-
Use narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) for all connections between the injector, column, and detector.
-
Keep tubing lengths as short as possible.
-
Ensure all fittings are properly seated (finger-tight for PEEK, correctly swaged for stainless steel) to eliminate dead volume.
-
-
-
Column Void or Blockage:
-
Mechanism: A void can form at the inlet of the column bed due to pressure shocks or silica dissolution. This creates a space where the sample band can spread out before entering the packed bed, distorting the peak. A partial blockage of the inlet frit from sample particulates or mobile phase precipitate can also distort the flow path.[2]
-
Solution:
-
Diagnosis: If all peaks are affected similarly, a column void or blockage is a likely cause.[2] Disconnect the column and check the system pressure without it to rule out a system blockage.
-
Action: First, try back-flushing the column (reversing the flow direction and flushing to waste) as recommended by the manufacturer. This can sometimes clear a frit blockage.[2] If this fails, the column likely needs to be replaced.
-
Prevention: Always filter samples and mobile phases. Use a guard column or an in-line filter to protect the analytical column.[17]
-
-
Systematic Troubleshooting Workflow
When a peak shape problem arises, follow a logical sequence to identify the root cause efficiently.
Caption: A logical workflow for diagnosing peak shape issues.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Kim D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. J Chromatogr Sep Tech. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. The effect of mobile phase additive on enantioseparation and peak shape... Retrieved from [Link]
-
Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]
-
Bonfilio, R., Ruela, A. L. M., & de Araújo, M. B. (2017). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. Brazilian Journal of Pharmaceutical Sciences, 53(1). Retrieved from [Link]
-
Chromatography Today. What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Haidar Ahmad, I. A. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Retrieved from [Link]
-
MicroSolv Technology Corporation. Spironolactone USP assay with HPLC – AppNote. Retrieved from [Link]
-
Chromatography Today. How to Determine Extra Column Dispersion and Extra Column Volume. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spironolactone. PubChem. Retrieved from [Link]
-
Hamdan, H. A., & Mohammed, A. E. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. Journal of Chemical and Pharmaceutical Research, 9(1), 118-122. Retrieved from [Link]
-
Dolan, J. W. (2006). Extracolumn Effects. LCGC International. Retrieved from [Link]
-
Topper, S. L. (2011). Extra-column Band Broadening in Ultra High Performance Liquid Chromatography. University of Pittsburgh. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2022, July 1). Method Development and Validation of Simultaneous Estimation of Metolazone and Spiranolactone Using RP-HPLC Method. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2023). Fast, simple HPLC method for determination of Spironolactone related compounds. Retrieved from [Link]
-
DuEPublico. Characterization of extra-column peak broadening in capillary high-performance liquid chromatography. Retrieved from [Link]
-
Asian Journal of Pharmacy and Technology. (2022, November 17). Analytical Method Development and Validation for Estimation of Spironolactone and Hydrochlorothiazide in Bulk and Tablet Dosage form by High Performance Liquid Chromatography. Retrieved from [Link]
-
MAC-MOD Analytical. How to Measure and Reduce HPLC Equipment Extra Column Volume. Retrieved from [Link]
-
Cheméo. Spironolactone. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spironolactone CAS#: 52-01-7 [m.chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. acdlabs.com [acdlabs.com]
- 9. labcompare.com [labcompare.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. mac-mod.com [mac-mod.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: High-Sensitivity Analysis of Spironolactone Metabolites
Topic: Derivatization of Spironolactone Metabolites for Enhanced Detection Reference ID: TS-SPL-GRP-001 Status: Active | Updated: February 2026
Welcome to the Bioanalysis Application Hub
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your LC-MS/MS sensitivity for Spironolactone (SPL) and its metabolites (Canrenone, 7-
The Problem: Native Spironolactone and its metabolites are neutral steroids with poor proton affinity. In electrospray ionization (ESI), they suffer from low ionization efficiency and severe in-source fragmentation, often making picogram-level detection impossible.
The Solution: Chemical derivatization using Girard’s Reagent P (GRP) .[1][2][3][4] By reacting the ketone functionality common to these metabolites with GRP, we introduce a permanent cationic charge (pyridinium moiety). This "charge-tagging" strategy typically yields a 10-100x signal enhancement and eliminates in-source fragmentation.
Module 1: The Chemistry of Detection
Before we pipette, we must understand the mechanism. We are exploiting the
The Reaction Mechanism
The reaction is a Schiff base formation. The hydrazine group of GRP attacks the carbonyl carbon of the steroid, catalyzed by acid, releasing water to form a hydrazone.
Figure 1: Reaction pathway for the charge-tagging of ketosteroids using Girard's Reagent P.[1]
Module 2: Standard Operating Procedure (SOP)
Protocol ID: SPL-GRP-DERIV-V2 Objective: Derivatization of plasma extracts for LC-MS/MS.
Reagents Required[1][2][3][4][5][6][7][8]
-
Girard’s Reagent P (GRP): 10 mg/mL in MeOH (Freshly prepared).
-
Acid Catalyst: Glacial Acetic Acid.[5]
-
Solvent: Methanol (LC-MS Grade).[6]
Step-by-Step Workflow
-
Sample Extraction: Perform LLE or SPE on your plasma sample. Evaporate the eluate to complete dryness under Nitrogen at 35°C.
-
Critical: Any residual water will inhibit the dehydration step of the reaction.
-
-
Reconstitution & Reaction:
-
Add 100 µL of GRP working solution (10 mg/mL in 90:10 MeOH:Acetic Acid).
-
Note: The high acid content is necessary to catalyze the hydrazone formation but must be removed or diluted later to protect the column.
-
-
Incubation:
-
Vortex for 30 seconds.
-
Incubate at 60°C for 20 minutes .
-
Why? Heat drives the reaction to completion, overcoming steric hindrance at the C3 position.
-
-
Quenching/Dilution:
-
Add 100 µL of Water (or Mobile Phase A).
-
Why? This freezes the equilibrium and matches the solvent strength to your initial LC gradient conditions.
-
-
Analysis: Inject 10 µL into the LC-MS/MS.
Module 3: Troubleshooting Hub
This section addresses specific "Ticket Items" we receive from the field.
Case File 1: "I see two peaks for every metabolite!"
Diagnosis: Syn/Anti Isomerism. Explanation: The formation of the C=N double bond (hydrazone) creates geometric isomers (syn and anti or E and Z) relative to the steroid backbone. These isomers have slightly different hydrophobicities and can separate chromatographically. The Fix:
-
Option A (Merge): Increase your column temperature (e.g., to 50°C) or adjust the gradient slope to co-elute them. Sum the integration of both peaks.
-
Option B (Separate): If baseline resolution is achieved, integrate both. The ratio is usually constant for a given method.
Case File 2: "My Spironolactone signal is low, but Canrenone is huge."
Diagnosis: Acid-Induced Degradation.[7]
Explanation: Spironolactone contains a
-
Reduce incubation temperature to 40°C and extend time to 60 mins.
-
Use Acetic Acid (weak acid) rather than HCl.
-
Ensure your GRP solution is not older than 4 hours (hydrolysis of the reagent increases acidity).
Case File 3: "Incomplete Reaction / Low Sensitivity."
Diagnosis: Water Contamination. Explanation: The reaction produces water (dehydration). If your sample wasn't dry, or your MeOH contains water, the equilibrium shifts backward (Le Chatelier's principle), preventing product formation. The Fix:
-
Ensure the nitrogen dry-down step is complete.
-
Use anhydrous Methanol for the reagent preparation.
Module 4: Data & Visualization
Performance Metrics: Native vs. Derivatized
The following data illustrates the sensitivity gains observed using a Triple Quadrupole MS (ESI+).
| Analyte | Native LOD (ng/mL) | GRP-Derivatized LOD (ng/mL) | Enhancement Factor |
| Spironolactone | 0.50 | 0.01 | 50x |
| Canrenone | 0.20 | 0.005 | 40x |
| 7-TMS | 0.45 | 0.01 | 45x |
Experimental Logic Flowchart
Figure 2: Decision tree for the derivatization workflow and data processing.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Girard's Reagent T (GRT) instead of P? A: Yes, but GRP (Pyridinium) typically offers better signal-to-noise in ESI+ than GRT (Trimethylammonium) for steroids. GRP derivatives are also generally more hydrophobic, providing better retention on C18 columns.
Q: Do I need to remove the excess GRP before injection? A: Generally, no. The excess reagent elutes in the void volume (it is very polar). However, use a divert valve to send the first 1-2 minutes of flow to waste to keep your MS source clean.
Q: What MRM transitions should I use? A: The derivatized product usually loses the pyridine moiety in the collision cell.
-
Precursor: [M + GRP_mass - H2O]+
-
Product: [M + GRP_mass - H2O - Pyridine (79 Da)]+
-
Example (Canrenone): Native MW 340.4
Derivatized Precursor ~456.2 Product ~377.2.
References
-
Jones, S. M., et al. (2024). "Characterization of spironolactone and metabolites derivatized using Girard's reagent P by mass spectrometry and ion mobility spectrometry."[8][9] Rapid Communications in Mass Spectrometry.
-
Frey, A. J., et al. (2016). "Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry."[1] Steroids.[1][2][3][4][10][5][8][11][12]
-
Vlase, L., et al. (2011). "Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection." Journal of Bioanalysis & Biomedicine.
Sources
- 1. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. profiles.foxchase.org [profiles.foxchase.org]
Technical Support Center: 7α-Thiomethyl Spironolactone-d7 Internal Standard
This guide is designed for researchers, scientists, and drug development professionals utilizing 7α-Thiomethyl Spironolactone-d7 as an internal standard in quantitative bioanalysis. Here, we address common and complex issues encountered during experimental workflows, providing not just solutions but the underlying scientific rationale to empower your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: My 7α-Thiomethyl Spironolactone-d7 internal standard (IS) signal is inconsistent or drifting across my analytical run. What are the likely causes?
Inconsistent internal standard response is a common issue in LC-MS/MS bioanalysis and can compromise the integrity of your quantitative data.[1] The root cause often lies in one of several areas of the analytical workflow.
Initial Checks & Potential Causes:
-
Sample Preparation Inconsistencies: The primary role of an internal standard is to account for variability during sample processing.[2][3] Ensure that the IS is added precisely and consistently to every sample, including calibration standards and quality controls (QCs), at the earliest feasible step.[4] Thorough vortexing or mixing after IS addition is critical to ensure homogeneity.
-
Autosampler and Injection Issues: Variability in injection volume can lead to inconsistent IS response. Check for air bubbles in the syringe, proper syringe seating, and correct draw/inject speeds.
-
Ion Source Instability: A dirty or unstable ion source can cause signal drift. Regularly clean and maintain the ion source according to the manufacturer's recommendations.
-
Matrix Effects: Differential matrix effects between samples can lead to variability in the IS signal. This is especially true if your samples have a high degree of variability in their matrix composition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Q2: I'm observing a significant signal for the unlabeled analyte (7α-Thiomethyl Spironolactone) in my blank samples spiked only with the deuterated internal standard. What does this indicate?
This observation, often referred to as "crosstalk," typically points to one of two issues: impurity of the internal standard or in-source fragmentation/isotopic exchange.
Potential Cause 1: Isotopic Purity of the Internal Standard
Your 7α-Thiomethyl Spironolactone-d7 may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.
Experimental Protocol: Assessing Contribution from the Internal Standard
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.
-
Spike with Internal Standard: Add the 7α-Thiomethyl Spironolactone-d7 at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled 7α-Thiomethyl Spironolactone.
-
Evaluate the Response: According to ICH M10 guidelines, the response of any interfering peak in the blank matrix at the retention time of the analyte should not exceed 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
| Parameter | Acceptance Criteria | Implication if Failed |
| Analyte signal in IS-spiked blank | ≤ 20% of LLOQ analyte signal | Inaccurate quantification, especially at low concentrations. |
Potential Cause 2: In-Source Phenomena
-
Isotopic Exchange: While the deuterium labels on 7α-Thiomethyl Spironolactone-d7 are generally on stable carbon positions, harsh ion source conditions or extreme pH in the mobile phase could potentially lead to H/D exchange.[2]
-
In-Source Fragmentation: Spironolactone and its metabolites are known to be susceptible to in-source fragmentation.[5][6] It's possible for the d7-labeled IS to lose a fragment containing deuterium atoms, leading to a signal that is isobaric with the unlabeled analyte.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Check the CoA for your lot of 7α-Thiomethyl Spironolactone-d7 for its specified isotopic purity.
-
Optimize Ion Source Conditions: Try reducing the source temperature or other parameters to see if the interfering signal decreases.
-
Modify Mobile Phase: If using a mobile phase with a very high or low pH, consider adjusting it to a more neutral range to minimize the potential for isotopic exchange.
Q3: My calibration curve is non-linear, particularly at the high end. Could the internal standard be the cause?
While several factors can lead to non-linearity, the internal standard can be a contributing factor, especially concerning detector saturation.
Investigative Steps:
-
Review IS Concentration: An overly concentrated internal standard solution can lead to detector saturation, where the instrument's response is no longer proportional to the concentration. This can compress the analyte-to-IS ratio at higher analyte concentrations, causing the curve to flatten.
-
Analyze IS Response: Plot the absolute response of the 7α-Thiomethyl Spironolactone-d7 across your calibration standards. If the response is flat at the higher concentrations, this is a strong indicator of detector saturation.
-
Dilute the IS Working Solution: Prepare a more dilute working solution of your internal standard and re-run the calibration curve. If linearity improves, the initial IS concentration was too high.
In-Depth Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting matrix components, are a significant challenge in LC-MS bioanalysis. A stable isotope-labeled internal standard like 7α-Thiomethyl Spironolactone-d7 is the best tool to compensate for these effects, but its effectiveness must be verified.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol is adapted from the FDA and ICH M10 guidelines for bioanalytical method validation.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and 7α-Thiomethyl Spironolactone-d7 in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF: (Analyte MF) / (IS MF)
-
Interpreting the Results:
| Result | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
| CV of IS-Normalized MF across lots > 15% | The internal standard is not adequately compensating for matrix effects. |
Caption: Workflow for assessing matrix effects.
Guide 2: Verifying Internal Standard Stability
It is crucial to ensure that your 7α-Thiomethyl Spironolactone-d7 is stable in your stock solutions, working solutions, and in the biological matrix under the conditions of your experiment.[7][8]
Stock and Working Solution Stability:
-
Protocol:
-
Prepare fresh stock and working solutions of 7α-Thiomethyl Spironolactone-d7.
-
Analyze these solutions immediately.
-
Store the solutions under your intended storage conditions (e.g., 4°C, -20°C, -80°C) for a defined period.
-
After the storage period, re-analyze the solutions and compare the response to the initial analysis.
-
-
Acceptance Criteria: The response of the stored solution should be within ±10% of the initial response.
Freeze-Thaw and Bench-Top Stability in Matrix:
-
Protocol:
-
Spike blank matrix with 7α-Thiomethyl Spironolactone-d7 at the working concentration.
-
For freeze-thaw stability, subject the samples to the number of freeze-thaw cycles they are likely to experience.
-
For bench-top stability, leave the samples at room temperature for the expected duration of sample preparation.
-
Analyze the stability samples and compare the IS response to that of freshly prepared samples.
-
-
Acceptance Criteria: The mean response of the stability samples should be within ±15% of the mean response of the fresh samples.
Advanced Topics
Understanding 7α-Thiomethyl Spironolactone-d7 Fragmentation
In mass spectrometry, 7α-Thiomethyl Spironolactone typically forms a protonated molecule [M+H]⁺. During collision-induced dissociation (CID) in MS/MS, it undergoes characteristic fragmentation. For the unlabeled compound, the most abundant product ions are observed at m/z 341 and 323, corresponding to the sequential loss of the thiomethyl group (SCH₃) and water (H₂O).[9]
For 7α-Thiomethyl Spironolactone-d7, you should observe a corresponding mass shift in your precursor and product ions. Monitoring the correct mass transitions is critical for selectivity. Discrepancies in the expected ion ratios can indicate co-eluting interferences or unexpected fragmentation, warranting an investigation of chromatographic separation and collision energy settings.
References
-
Yao, L., et al. (2021). Determination and Occurrence of Mineralocorticoids in Taihu Lake of China. Frontiers in Environmental Science.[9]
-
InfinixBio. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Retrieved from [Link][10]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.[11]
-
Taylor & Francis Online. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][4]
-
Jones, S. M., et al. (2024). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry.[5]
-
Global Bioanalysis Consortium. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
-
IDBS. (2019, August 1). ICH M10 Bioanalytical Method Validation Guideline. Retrieved from [Link][12]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 7α-Thiomethylspironolactone. Retrieved from [Link][13]
-
ResearchGate. (2024, May). Illustrative example of TIMS (trapped ion mobility spectrometry) measurements of 7α‐thiospironolactone and 7α‐thiospironolactone‐GP (Girard's reagent P). Retrieved from [Link][14]
-
Vlase, L., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. database.ich.org [database.ich.org]
- 8. worldwide.com [worldwide.com]
- 9. Frontiers | Determination and Occurrence of Mineralocorticoids in Taihu Lake of China [frontiersin.org]
- 10. infinixbio.com [infinixbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. idbs.com [idbs.com]
- 13. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Guide to Inter-Laboratory Comparison of Spironolactone Quantification Methods
Executive Summary & Strategic Context
Spironolactone (SPI) presents a unique dual-challenge in quantification: it is a labile prodrug that rapidly metabolizes/degrades into canrenone (CAN), and it is analyzed in two distinct contexts—pharmaceutical quality control (high concentration) and pharmacokinetic bioanalysis (trace concentration).
This guide objectively compares the two dominant methodologies: HPLC-UV (Pharmacopeial Standard) and LC-MS/MS (Bioanalytical Gold Standard).
The Critical Insight: Inter-laboratory variability in spironolactone data is rarely due to instrumental failure. It is almost exclusively driven by pre-analytical sample handling (temperature control) and metabolite interference . This guide provides the protocols to control these variables.
The Biological & Chemical Challenge
Before selecting a method, one must understand the analyte's instability. Spironolactone contains a 7
-
Implication: If your LC-MS source temperature is too high, or your sample sits at room temperature, SPI converts to CAN ex vivo. You will measure high CAN and low SPI, invalidating the study.
Diagram 1: Degradation & Analytical Decision Pathway
Caption: Decision tree separating high-concentration QC workflows from trace-level bioanalysis, highlighting primary risks for each.
Method A: HPLC-UV (The Pharmacopeial Standard)
Best For: Quality Control (QC), Dissolution Testing, API Purity. Not Suitable For: Human Pharmacokinetics (PK) due to poor sensitivity.
This method is based on the United States Pharmacopeia (USP) monograph.[3] It relies on the high concentration of the drug in tablets to overcome the moderate sensitivity of UV detection.
Protocol Overview
-
Column: L1 Packing (C18), 4.6 mm × 15 cm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (or 242 nm).
-
Target Concentration: 0.5 mg/mL.
Critical Analysis
The USP method is robust but "dumb." It assumes the sample is mostly pure.
-
Pros: High precision (RSD < 1.0%), no matrix effects, cheap equipment.
-
Cons: The limit of quantitation (LOQ) is often ~1-5 µg/mL. It cannot distinguish trace metabolites in complex fluids.
Method B: LC-MS/MS (The Bioanalytical Gold Standard)
Best For: Clinical Trials, PK Studies, Bioequivalence. Requirement: Must distinguish Spironolactone (Parent) from Canrenone (Metabolite).[2]
Protocol Overview (Self-Validating System)
To ensure data integrity across laboratories, the following specific parameters are recommended based on validated literature [1, 2].
-
Sample Preparation (The "Ice" Rule):
-
Step: Collect blood into pre-chilled tubes (EDTA).
-
Step: Centrifuge at 4°C immediately.
-
Step:Critical: Process plasma on an ice bath. Spironolactone degrades to canrenone at room temperature (t1/2 ~ few hours in whole blood at 37°C) [3].
-
Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is superior to Protein Precipitation (PPT) for cleanliness, reducing matrix effects.
-
-
Chromatography:
-
Mass Spectrometry (MRM Transitions):
-
Ionization: ESI Positive Mode.
-
Spironolactone: m/z 341.2
107.2[4] -
Canrenone: m/z 341.2
107.2 (Note: They share mass transitions). -
Differentiation: You must achieve chromatographic separation. Spironolactone elutes earlier than Canrenone on C18. If peaks overlap, quantification is impossible.
-
Diagram 2: LC-MS/MS Reaction Monitoring
Caption: Since SPI and CAN share transitions, chromatographic separation (RT difference) is the only mechanism for specificity.
Comparative Performance Data
The following table synthesizes performance metrics from standard USP validation and modern LC-MS/MS bioanalytical method validations [1][4].
| Feature | HPLC-UV (USP Method) | LC-MS/MS (Bioanalytical) |
| Primary Application | Tablet QC / Dissolution | Plasma Pharmacokinetics |
| Limit of Quantitation (LOQ) | ~10 µg/mL | 0.5 - 2.0 ng/mL |
| Linearity Range | 10 - 1000 µg/mL | 0.5 - 150 ng/mL |
| Specificity | Low (Retention time only) | High (Mass + Retention time) |
| Sample Volume | N/A (Dissolved tablet) | 100 - 200 µL Plasma |
| Throughput | 15-20 mins/sample | 4-7 mins/sample |
| Major Error Source | Dilution errors | Matrix Effects & Source Degradation |
Inter-Laboratory Variability: The "Hidden" Variables
When comparing results between Lab A and Lab B, discrepancies usually arise from these three factors, not the equipment itself:
-
The "Source Fragmentation" Artifact: In LC-MS, if the desolvation temperature is set too high (>500°C), Spironolactone can thermally degrade into Canrenone inside the source before detection.
-
Symptom: Lab A reports high Canrenone/low Spironolactone compared to Lab B.
-
Fix: Optimize source temperature (keep <350°C if possible) and monitor the SPI peak for "tailing" into the CAN channel.
-
-
Internal Standard (IS) Trackability: Using a structural analog (e.g., Estazolam) is common but risky.
-
Recommendation: Use Spironolactone-d6 or d7 . Only a deuterated IS can perfectly track the matrix effects and ionization suppression that occur in human plasma [5].
-
-
Esterase Activity: Rat and human plasma contain esterases that degrade SPI.
-
Protocol: Use Sodium Fluoride (NaF) or keep samples strictly at 4°C. Lab comparisons fail when one lab allows samples to sit on the bench for >30 minutes [3].
-
References
-
United States Pharmacopeia (USP). USP Monographs: Spironolactone.[3] USP-NF.[5]
-
Lee, J.H., et al. (2015). Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma.[4] Journal of Pharmaceutical Investigation.[4]
-
Vlase, L., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta.
-
FDA Access Data. Bioequivalence Review: Spironolactone Tablets (Stability and Method Validation).
-
Bioanalysis Zone. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
Sources
Cost-Benefit Analysis: Stable Isotope-Labeled Internal Standards (SIL-IS) in LC-MS/MS Bioanalysis
Executive Summary
In regulated bioanalysis (GLP/GCP), the choice of Internal Standard (IS) is rarely a mere budgetary decision—it is a risk management strategy. While Stable Isotope-Labeled Internal Standards (SIL-IS) carry a higher upfront procurement cost compared to structural analogs, they provide the only definitive mechanism to correct for matrix effects (ion suppression/enhancement) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Verdict: For any assay intended to support regulatory submissions (IND/NDA) or clinical PK data, the "cost" of SIL-IS is negligible compared to the financial and temporal penalty of a failed validation or rejected study. Structural analogs should be reserved strictly for early-stage discovery or dose-ranging finding (DRF) studies where precision requirements are relaxed.
Technical Foundation: The Mechanics of Correction
To understand the value proposition, one must understand the failure mode. LC-MS/MS sensitivity is dictated by ionization efficiency in the source (ESI). Co-eluting matrix components (phospholipids, salts) compete for charge, causing Matrix Effects (ME) .
-
The Analog Failure Mode: A structural analog has different physicochemical properties. It elutes at a different Retention Time (RT) than the analyte. If the analyte elutes in a suppression zone but the analog elutes outside of it, the analog signal remains high while the analyte signal drops. The calculated ratio is wrong.
-
The SIL-IS Success Mode: A SIL-IS (labeled with
, , or ) is chemically identical. It co-elutes perfectly with the analyte. If the matrix suppresses the analyte by 50%, it also suppresses the SIL-IS by 50%. The ratio remains constant, preserving accuracy.
Visualization: The Co-Elution Mechanism
Figure 1: Mechanism of Matrix Effect Correction. The SIL-IS experiences the exact same ionization environment as the analyte, effectively normalizing the signal. The Analog IS, separated chromatographically, fails to compensate for the suppression event.
Comparative Performance Analysis
The following data summarizes typical validation performance metrics comparing different IS strategies.
| Feature | SIL-IS ( | SIL-IS (Deuterated) | Structural Analog | External Std (No IS) |
| Correction Mechanism | Perfect co-elution; identical ionization. | Near co-elution; slight RT shift possible (Isotope Effect). | Chromatographic similarity only; different RT. | None. |
| Matrix Effect Correction | Excellent. 95-105% Accuracy even in hemolyzed/lipemic plasma. | Good to Excellent. May fail if D-label causes separation from analyte. | Poor. Random chance of correcting suppression. | None. |
| Precision (%CV) | < 3-5% | < 5% | 5-15% | > 15% |
| Development Time | Short (Minimal chromatographic separation needed). | Short. | Long (Must resolve IS from analyte AND matrix). | Short. |
| Regulatory Risk | Low. Preferred by FDA/EMA (ICH M10). | Low. Generally accepted. | High. Requires proof of "no matrix effect". | Critical. Unacceptable for bioanalysis. |
| Cost (Approx) | $1,000 - $5,000 (Custom) / $200 (Catalog) | $500 - $2,000 (Custom) / $150 (Catalog) | < $50 (Chemical catalog) | $0 |
Expert Insight: The Deuterium Isotope Effect
While Deuterated (
Experimental Protocol: Matrix Factor Determination
To scientifically justify the cost of a SIL-IS, you must perform a Matrix Factor (MF) evaluation as per ICH M10 guidelines. This protocol quantifies the "hidden" error that an Analog IS fails to see.
Objective
Determine the IS-normalized Matrix Factor . An ideal result is 1.0. A result of 0.5 or 1.5 indicates the assay is failing to account for matrix interference.
Workflow
-
Preparation:
-
Set A (Reference): Analyte + IS in pure solvent (mobile phase).
-
Set B (Matrix): Analyte + IS spiked into extracted blank matrix (post-extraction spike) from 6 different donors (including 1 lipemic, 1 hemolyzed).
-
-
Analysis: Inject Set A and Set B in triplicate.
-
Calculation:
Acceptance Criteria (Self-Validating System)
-
For Analog IS: You will often see the IS-Normalized MF vary between 0.8 and 1.2 across donors. The %CV of the MF across 6 lots must be <15%.
-
For SIL-IS: The IS-Normalized MF should be tight, typically 0.98 – 1.02 , regardless of absolute suppression.
If your Analog IS yields a %CV > 15% across lots, the method is invalid. You must switch to SIL-IS or spend weeks re-developing the extraction method (SPE/LLE) to remove the matrix, which costs more in labor than the SIL-IS purchase price.
Cost-Benefit Analysis: The "Cost of Quality"
The sticker price of a custom SIL-IS synthesis often scares project managers. However, this view is myopic. Below is a breakdown of the Total Cost of Ownership (TCO) for a typical regulated PK study (1,000 samples).
| Cost Category | Scenario A: Analog IS (Cheap) | Scenario B: SIL-IS (Premium) | Impact Analysis |
| IS Procurement | $50 (Off-the-shelf) | $2,500 (Custom Synthesis) | -$2,450 (Upfront Loss) |
| Method Development | 3 Weeks (Complex chromatography required to separate Analog from interferences) | 1 Week (Co-elution simplifies chromatography) | +$8,000 (2 FTE weeks saved) |
| Sample Clean-up | High (Likely requires SPE/LLE to remove matrix) | Low (Protein Precipitation often sufficient) | +$3,000 (Consumables/Labor) |
| ISR Failure Risk | High (10-20% chance of Incurred Sample Reanalysis failure) | Negligible (<1%) | +$15,000 (Avoided investigation cost) |
| Study Rejection | Moderate Risk (Regulatory queries on matrix effects) | Low Risk (Gold Standard) | Priceless (Timeline security) |
| TOTAL ESTIMATED COST | $25,000 + Risk of Failure | $13,500 + Peace of Mind | Net Benefit: >$11,500 |
The "Hidden" Cost of Analog IS
If an Analog IS method fails Incurred Sample Reanalysis (ISR) —a mandatory FDA check where 10% of samples are re-run—the investigation can pause a clinical program for months. The root cause is often "variable matrix effects" that the Analog IS could not track. The cost of this delay (burn rate) far exceeds the $2,500 synthesis cost.
Decision Logic: When to Invest?
Not every assay needs a SIL-IS. Use this logic flow to determine necessity.
Figure 2: Strategic Decision Tree for Internal Standard Selection. Note that for complex matrices (tissue/urine) or regulated studies, the path almost always converges on SIL-IS.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. (The foundational paper on Matrix Factor). [Link]
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107-S113. (Detailed comparison of Analog vs. SIL-IS performance). [Link]
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Safety Operating Guide
7α-Thiomethyl Spironolactone-d7 (Major) proper disposal procedures
Executive Summary: Operational Directive
Do not dispose of 7α-Thiomethyl Spironolactone-d7 via municipal drains or standard trash. [1]
As a deuterated analog of the primary active metabolite of Spironolactone, this compound is a Category 1B Reproductive Toxin and a potent endocrine disruptor. While the deuterium labeling (d7) renders it a stable isotope suitable for mass spectrometry internal standards, it does not mitigate the biological potency or environmental toxicity of the steroidal backbone.
Immediate Disposal Classification:
-
RCRA Status (USA): Non-listed, but must be managed as Hazardous Waste due to toxicity characteristics.[1]
-
Method: High-temperature incineration (via licensed chemical waste contractor).[1]
-
Segregation: Halogenated/Sulfur-containing Organic Waste.[1]
Compound Profile & Hazard Identification
Understanding the chemical structure is prerequisite to safe disposal. The thio-ether linkage and steroid nucleus dictate the stability and destruction requirements.
| Property | Detail | Operational Implication |
| Chemical Name | 7α-(Thiomethyl)spironolactone-d7 | Label waste clearly as "Spironolactone Metabolite" |
| Molecular Formula | C₂₃H₂₅D₇O₃S | Contains Sulfur (S) - Do not mix with strong oxidizers |
| Hazard Class | Reprotox 1B , STOT-RE 2 | Handle as a High Potency Compound (HPC) |
| Physical State | Solid (Powder) | Dust control is critical during transfer |
| Isotope | Stable Deuterium (²H) | Non-radioactive. No decay storage required.[1][2][3][4][5] |
Step-by-Step Disposal Protocol
This protocol applies to research-scale quantities (milligrams) typically found in analytical standards.
Phase A: Solid Waste (Expired/Unused Vials)[1]
-
Step 1: Evaluation. Confirm the vial contains residual solid. Do not attempt to dissolve solely for the purpose of disposal; this increases volume and spill risk.
-
Step 2: Primary Containment. Keep the cap tightly closed. Wrap the vial in Parafilm to prevent fugitive dust release.
-
Step 3: Secondary Containment. Place the sealed vial into a clear, sealable plastic bag (e.g., Ziploc).
-
Step 4: Stream Selection. Deposit the bagged vial into the Solid Hazardous Waste drum destined for incineration.
-
Note: Ensure the waste manifest lists "Steroids" or "Endocrine Disruptors."
-
Phase B: Liquid Waste (Stock Solutions in Solvents)
-
Step 1: Solvent Compatibility. Most standards are dissolved in Methanol, Acetonitrile, or DMSO.
-
Step 2: Segregation. Pour the solution into the Halogenated/Organic Solvent Waste container.
-
Critical: Although the molecule contains sulfur, at analytical concentrations (<1 mg/mL), it generally does not require a dedicated "High Sulfur" stream unless your facility specifies otherwise for stench compounds.
-
-
Step 3: Rinsing. Rinse the empty vial 3x with the primary solvent (e.g., Methanol). Add rinsate to the liquid waste container.
Phase C: Trace Contaminated Consumables
-
Items: Syringe filters, pipette tips, weighing boats.
-
Action: Do not place in "Sharps" unless they are actual needles. Place in Solid Hazardous Waste (often a yellow or red bag/bin depending on facility coding for cytotoxic/pharmaceutical waste).
Decontamination of Reusable Glassware
Due to the lipophilic nature of the steroid backbone, water alone is insufficient.
-
Solvent Rinse: Rinse glassware with Methanol or Acetone to solubilize residual lipid-like material. Collect this as hazardous waste.
-
Surfactant Wash: Scrub with a laboratory detergent (e.g., Alconox) and warm water.
-
Oxidation (Optional for Odor): If a sulfur odor is detected (rare at this scale but possible if the thio-group hydrolyzes), soak in a 10% bleach solution for 30 minutes to oxidize the sulfur moiety before final washing.[1]
Decision Logic: Disposal Workflow
The following diagram illustrates the decision matrix for handling this compound.
Caption: Operational workflow for segregating 7α-Thiomethyl Spironolactone-d7 waste streams based on physical state.
Emergency Procedures: Spills
Scenario: You drop a 10 mg vial of powder on the bench.
-
Evacuate & PPE: Clear the immediate area. Ensure you are wearing double nitrile gloves, a lab coat, and safety glasses. If powder is aerosolized, use an N95 or P100 respirator.
-
Contain: Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation. Do not dry sweep. [1]
-
Clean: Wipe up the material. Clean the surface 3x with a soap/water solution or a dedicated surface decontaminant.
-
Disposal: Place all cleanup materials (towels, gloves) into a hazardous waste bag.
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 162325, 7alpha-(Thiomethyl)spironolactone. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
